2-Bromo-3-hydroxybutanoic acid
Description
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Properties
CAS No. |
13881-40-8 |
|---|---|
Molecular Formula |
C4H7BrO3 |
Molecular Weight |
183 g/mol |
IUPAC Name |
2-bromo-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c1-2(6)3(5)4(7)8/h2-3,6H,1H3,(H,7,8) |
InChI Key |
LCHQHZMPERBYFH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)Br)O |
Canonical SMILES |
CC(C(C(=O)O)Br)O |
Synonyms |
2-Bromo-3-hydroxybutyric acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-hydroxybutanoic Acid: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-bromo-3-hydroxybutanoic acid, a halogenated hydroxybutanoic acid derivative of interest in organic synthesis and potential pharmaceutical applications.
Physicochemical Properties
This compound is a chiral molecule existing as four possible stereoisomers. The properties can vary depending on the specific stereoisomer. The data presented below is a compilation from various chemical databases for the general structure and the (2S,3R) stereoisomer where specified.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO₃ | [1][2] |
| Molecular Weight | 183.00 g/mol | [1][2] |
| CAS Number | 13881-40-8 (for the general structure) | [1] |
| 70702-03-3 (for (2S,3R)-2-bromo-3-hydroxybutanoic acid) | [2] | |
| IUPAC Name | This compound | [1] |
| Predicted Boiling Point | 292.3 ± 25.0 °C | |
| Predicted Density | 1.818 ± 0.06 g/cm³ | |
| XLogP3 | 0.4 | [1][2] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Exact Mass | 181.95786 Da | [1][2] |
| Complexity | 93.3 | [1][2] |
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. Two plausible and common methods are the alpha-bromination of 3-hydroxybutanoic acid via a Hell-Volhard-Zelinsky (HVZ) type reaction, and the bromohydrination of crotonic acid. Below are detailed experimental protocols for these methods.
Method 1: Alpha-Bromination of 3-Hydroxybutanoic Acid (Hell-Volhard-Zelinsky Reaction)
The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the selective alpha-bromination of carboxylic acids.[3] This reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes and undergoes bromination at the alpha-position.[3]
Experimental Protocol:
-
Step 1: Formation of Acyl Bromide. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-hydroxybutanoic acid. Add a catalytic amount of red phosphorus. From the dropping funnel, add bromine dropwise with stirring. The reaction is typically performed in the absence of a solvent.
-
Step 2: Bromination. After the addition of bromine is complete, gently heat the reaction mixture to initiate the reaction. The mixture is then refluxed until the evolution of hydrogen bromide gas ceases. The reaction progress can be monitored by the disappearance of the red bromine color.
-
Step 3: Hydrolysis. After the reaction is complete, cool the mixture to room temperature. Carefully add water to the reaction mixture to hydrolyze the acyl bromide to the corresponding carboxylic acid.
-
Step 4: Work-up and Purification. The crude product is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Method 2: Bromohydrination of Crotonic Acid
Another viable route is the addition of hypobromous acid (HOBr) across the double bond of crotonic acid. Hypobromous acid can be generated in situ from N-bromosuccinimide (NBS) in the presence of water. This reaction typically proceeds via an anti-addition mechanism.
Experimental Protocol:
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve crotonic acid in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and water. Cool the solution in an ice bath.
-
Step 2: Addition of Brominating Agent. To the cooled and stirred solution, add N-bromosuccinimide (NBS) portion-wise.[4] The reaction is kept in the dark to avoid radical side reactions. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. Once the reaction is complete, quench the reaction by adding a saturated solution of sodium sulfite. Acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2.
-
Step 4: Extraction and Purification. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Mandatory Visualizations
References
- 1. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
An In-depth Technical Guide to 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-Bromo-3-hydroxybutanoic acid. Due to the limited availability of published data on its specific biological activity and applications, this document focuses on its fundamental chemical characteristics and plausible synthetic routes, drawing parallels with related compounds where appropriate.
Chemical Structure and Properties
This compound is a halogenated derivative of butyric acid. Its structure contains two stereocenters, leading to the existence of four possible stereoisomers.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these properties are predicted and may vary depending on the specific stereoisomer.
| Property | Value | Source |
| Molecular Formula | C4H7BrO3 | [1][2][3][4][5] |
| Molecular Weight | 183.00 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | CC(C(C(=O)O)Br)O | [3] |
| InChI Key | LCHQHZMPERBYFH-UHFFFAOYSA-N | [3] |
| CAS Number | 13881-40-8 (for the unspecified stereoisomer) | [3] |
| Predicted Boiling Point | 292.3 ± 25.0 °C | [6] |
| Predicted Density | 1.818 ± 0.06 g/cm³ | [6] |
| Predicted pKa | Not available | |
| Predicted LogP | 0.21530 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 2 | [6] |
Stereoisomers
The presence of two chiral centers at positions C2 and C3 results in four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between any other pairing is diastereomeric.
Below is a diagram illustrating the stereoisomers of this compound.
Experimental Protocols: Synthesis
Proposed Synthesis: Addition of Bromine to Crotonic Acid in Water
This method is based on the principle of electrophilic addition of halogens to alkenes in the presence of a nucleophilic solvent, in this case, water.
Reaction:
CH₃CH=CHCOOH + Br₂ + H₂O → CH₃CH(OH)CH(Br)COOH + HBr[1]
Detailed Methodology (Proposed):
-
Dissolution of Starting Material: Dissolve a known molar equivalent of crotonic acid in a suitable volume of water. Gentle heating may be required to aid dissolution.
-
Addition of Bromine: To the aqueous solution of crotonic acid, add one molar equivalent of bromine (Br₂) dropwise with constant stirring. The reaction should be carried out in a well-ventilated fume hood due to the hazardous nature of bromine. To suppress the formation of the dibromide byproduct, the removal of bromide ions as they are formed can be achieved by the addition of silver nitrate.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color.
-
Work-up: After the reaction is complete, the resulting solution will contain the product, hydrobromic acid (HBr), and any unreacted starting materials. The product can be extracted using a suitable organic solvent such as diethyl ether.
-
Purification: The organic extracts should be combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
The following diagram illustrates the proposed synthetic workflow.
Biological Activity and Signaling Pathways
There is a significant lack of specific data in the published literature regarding the biological activity and signaling pathway involvement of this compound. However, the chemical class to which it belongs, halohydrins, are known to be reactive molecules.
Halohydrins are generally considered to be alkylating agents, and simpler, low molecular weight compounds in this class can exhibit toxicity and carcinogenicity.[2] This reactivity can, in some instances, be harnessed for therapeutic purposes, as seen in the anti-cancer drug mitobronitol, which contains a bromohydrin motif.[2]
Given its structure as a small, halogenated organic acid, this compound could potentially interact with biological systems in several ways:
-
Enzyme Inhibition: The presence of the bromine atom, a good leaving group, could facilitate covalent modification of nucleophilic residues (such as cysteine, histidine, or serine) in the active sites of enzymes, leading to irreversible inhibition.
-
Metabolic Disruption: As an analog of a natural metabolite (3-hydroxybutanoic acid, a ketone body), it might interfere with metabolic pathways that utilize this substrate.
It is crucial to emphasize that these are hypothetical mechanisms based on the chemical structure, and no specific biological targets or signaling pathways have been identified for this compound.
The following diagram represents a generalized logical relationship for the potential biological interaction of a reactive halohydrin.
Applications in Drug Development
Currently, there are no documented applications of this compound in drug development. Its potential utility would likely stem from its reactive nature as a chemical probe or as a starting material for the synthesis of more complex molecules. The inherent reactivity and potential toxicity of simple halohydrins would necessitate careful consideration and likely modification to achieve a desirable therapeutic index.[2]
Conclusion
This compound is a simple halogenated carboxylic acid with four stereoisomers. While its physicochemical properties are reasonably well-defined, detailed experimental protocols for its synthesis are not widely published, though a plausible route via the bromination of crotonic acid in water has been identified. There is a significant gap in the understanding of its biological activity, with no known involvement in specific signaling pathways or applications in drug development. Future research would be required to elucidate any potential pharmacological or toxicological effects of this compound and its various stereoisomers. Researchers and drug development professionals should exercise caution due to the potential reactivity and toxicity associated with the halohydrin functional group.
References
- 1. scholarworks.uni.edu [scholarworks.uni.edu]
- 2. Halohydrin - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-3-hydroxybutanedioic acid | C4H5BrO5 | CID 285560 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-bromo-3-hydroxybutanoic acid, a chiral molecule with significant potential in synthetic chemistry and drug discovery. Due to the presence of two stereocenters at the C2 and C3 positions, this compound exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the bromine and hydroxyl groups confers unique physicochemical and potential biological properties to each isomer.
This document outlines the structural relationships between these stereoisomers, provides a summary of their key physicochemical properties, details proposed experimental protocols for their stereoselective synthesis and separation, and presents a hypothetical signaling pathway to stimulate further research into their biological activities.
Stereochemical Relationships and Structures
The four stereoisomers of this compound can be categorized into two pairs of enantiomers and four pairs of diastereomers.
-
Enantiomers are non-superimposable mirror images of each other. The enantiomeric pairs are:
-
(2R,3R) and (2S,3S) - threo configuration
-
(2R,3S) and (2S,3R) - erythro configuration
-
-
Diastereomers are stereoisomers that are not mirror images of each other. For example, (2R,3R) is a diastereomer of (2R,3S) and (2S,3R).
The relationship between the stereoisomers is depicted in the following diagram:
Stereochemical relationships of this compound isomers.
Physicochemical Properties
| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) |
| IUPAC Name | (2R,3R)-2-bromo-3-hydroxybutanoic acid | (2S,3S)-2-bromo-3-hydroxybutanoic acid | (2R,3S)-2-bromo-3-hydroxybutanoic acid | (2S,3R)-2-bromo-3-hydroxybutanoic acid |
| Molecular Formula | C₄H₇BrO₃ | C₄H₇BrO₃ | C₄H₇BrO₃ | C₄H₇BrO₃ |
| Molecular Weight ( g/mol ) | 183.00 | 183.00 | 183.00 | 183.00 |
| XLogP3 | 0.4 | 0.4 | 0.4 | 0.4 |
| Hydrogen Bond Donor Count | 2 | 2 | 2 | 2 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |
| Rotatable Bond Count | 2 | 2 | 2 | 2 |
Note: The values presented are computationally generated and should be confirmed by experimental data.
Experimental Protocols
Detailed experimental protocols for the synthesis and separation of the stereoisomers of this compound are not extensively reported. However, based on established stereoselective synthetic methods for analogous compounds, the following protocols are proposed.
Stereoselective Synthesis
The synthesis of the four stereoisomers can be achieved through the stereospecific bromohydroxylation of a suitable α,β-unsaturated carboxylic acid precursor, such as crotonic acid or isocrotonic acid. The choice of starting material and reagents will dictate the stereochemical outcome. A general workflow is presented below.
Proposed workflow for the stereoselective synthesis of this compound isomers.
Protocol for the Synthesis of the threo Diastereomers ((2R,3R) and (2S,3S))
This protocol is adapted from the established methodology for the bromohydroxylation of trans-alkenes.
-
Reaction Setup: In a round-bottom flask, dissolve crotonic acid (1 equivalent) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 10:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1 M HCl to a pH of approximately 2.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a racemic mixture of (2R,3R)- and (2S,3S)-2-bromo-3-hydroxybutanoic acid, can be purified by column chromatography on silica (B1680970) gel.
Protocol for the Synthesis of the erythro Diastereomers ((2R,3S) and (2S,3R))
This protocol is analogous to the synthesis of the threo pair, but starts with the cis-alkene.
-
Follow the same procedure as for the threo diastereomers, but substitute crotonic acid with isocrotonic acid. The resulting product will be a racemic mixture of (2R,3S)- and (2S,3R)-2-bromo-3-hydroxybutanoic acid.
Separation of Stereoisomers
The separation of the synthesized diastereomeric pairs and the resolution of the enantiomers can be achieved using chromatographic techniques.
Protocol for Diastereomer Separation
The threo and erythro diastereomers have different physical properties and can be separated by standard chromatography.
-
Column Chromatography: The crude reaction mixture containing both diastereomeric pairs can be subjected to column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to separate the threo and erythro pairs.
Protocol for Enantiomeric Resolution
The resolution of the enantiomeric pairs requires a chiral environment. This can be achieved through derivatization with a chiral resolving agent followed by chromatography, or by using chiral chromatography.
-
Derivatization with a Chiral Auxiliary:
-
React the racemic mixture of each diastereomer with a chiral resolving agent (e.g., (R)-(-)-1-(1-naphthyl)ethylamine) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form diastereomeric amides.
-
Separate the resulting diastereomeric amides by standard column chromatography.
-
Hydrolyze the separated diastereomeric amides under acidic or basic conditions to yield the pure enantiomers of this compound.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Alternatively, the racemic mixtures of the threo and erythro pairs can be directly separated using a chiral stationary phase (e.g., a polysaccharide-based column) in an HPLC system. The mobile phase composition will need to be optimized for baseline separation.
-
Hypothetical Biological Signaling Pathway
While the specific biological activities of this compound stereoisomers are not yet characterized, we can hypothesize a potential signaling pathway based on the known activities of a structurally related endogenous molecule, D-β-hydroxybutyrate (a ketone body). D-β-hydroxybutyrate is known to act as an endogenous inhibitor of class I histone deacetylases (HDACs). By inhibiting HDACs, it can lead to histone hyperacetylation and the altered expression of genes involved in cellular stress resistance and metabolism.
It is plausible that one or more of the stereoisomers of this compound could mimic or modulate this activity due to structural similarities. The presence of the bromine atom could enhance its lipophilicity and cell permeability, or alter its binding affinity to HDACs or other potential targets.
The following diagram illustrates this hypothetical signaling pathway:
Hypothetical signaling pathway for this compound.
Future Directions
This technical guide provides a foundational framework for the study of the stereoisomers of this compound. Future research should focus on:
-
Experimental validation of the proposed synthesis and separation protocols.
-
Comprehensive characterization of all four stereoisomers using techniques such as NMR, mass spectrometry, X-ray crystallography, and polarimetry to obtain a complete set of quantitative data.
-
Screening for biological activity to investigate their potential as enzyme inhibitors (e.g., HDACs), antimicrobial agents, or modulators of other cellular pathways.
-
Structure-activity relationship (SAR) studies to understand how the stereochemistry influences the biological effects.
The elucidation of the unique properties of each stereoisomer will be crucial for unlocking their full potential in medicinal chemistry and drug development.
References
Spectroscopic Profile of 2-Bromo-3-hydroxybutanoic Acid: A Technical Guide for Researchers
Introduction
2-Bromo-3-hydroxybutanoic acid (C₄H₇BrO₃) is a halogenated hydroxy carboxylic acid with applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. A thorough understanding of its spectroscopic characteristics is essential for its identification, purification, and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring this data are also presented, along with a logical workflow for the spectroscopic analysis of this compound. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound. The data presented here is primarily for the (2S,3R) stereoisomer, for which some experimental data is available in public databases. Where experimental data is not available, typical or predicted values are provided and are noted as such.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~10-13 | broad singlet | 1H | -COOH | Position is concentration and solvent dependent. |
| ~4.2-4.4 | doublet | 1H | H-2 (CHBr) | Predicted value. |
| ~4.0-4.2 | quartet | 1H | H-3 (CHOH) | Predicted value. |
| ~1.2-1.4 | doublet | 3H | H-4 (CH₃) | Predicted value. |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~170-175 | C-1 (COOH) | Expected range for a carboxylic acid. |
| ~68-72 | C-3 (CHOH) | Expected range for a secondary alcohol. |
| ~50-55 | C-2 (CHBr) | Expected range for a carbon bearing a bromine atom. |
| ~20-25 | C-4 (CH₃) | Expected range for a methyl group. |
Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum is available for the (2S,3R) stereoisomer.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-2500 | Broad | O-H stretch (carboxylic acid) |
| ~3400 | Broad | O-H stretch (alcohol) |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1250 | Strong | C-O stretch (carboxylic acid) |
| ~1100 | Strong | C-O stretch (alcohol) |
| ~650 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A GC-MS spectrum is available for the (2S,3R) stereoisomer.[1]
| m/z | Interpretation |
| 182/184 | [M]+, Molecular ion peak (presence of Br isotopes) |
| 165/167 | [M-OH]+ |
| 137/139 | [M-COOH]+ |
| 103 | [M-Br]+ |
| 45 | [COOH]+ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for CDCl₃).
Instrumentation and Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width is 0-15 ppm.
-
A relaxation delay of 1-2 seconds is commonly used.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A spectral width of 0-200 ppm is typical.
-
A longer acquisition time and a larger number of scans are generally required compared to ¹H NMR.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Derivatization may be necessary to improve volatility, for example, by esterification of the carboxylic acid group.
Instrumentation and Data Acquisition:
-
The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: Typically 250 °C.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: Typically 230 °C.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. Researchers are encouraged to consult the primary literature and spectral databases for the most up-to-date and detailed information.
References
The Biological Activity of 2-Bromo-3-hydroxybutanoic Acid: A Technical Guide Based on a Structurally Related Analog
Disclaimer: As of December 2025, there is a notable absence of published scientific literature detailing the specific biological activity of 2-Bromo-3-hydroxybutanoic acid. This technical guide, therefore, provides an in-depth analysis of a closely related and structurally similar compound, 3-hydroxybutyric acid (3-HB) , also known as beta-hydroxybutyrate. The biological activities, experimental protocols, and signaling pathways described herein are based on studies of 3-HB and are presented to offer potential insights into the possible, yet unconfirmed, functions of this compound for researchers, scientists, and drug development professionals.
Introduction to 3-Hydroxybutyric Acid (3-HB)
3-Hydroxybutyric acid is a ketone body that serves as a crucial alternative energy source for the brain and other tissues during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. Beyond its metabolic role, 3-HB has emerged as a significant signaling molecule with diverse biological effects, including anti-inflammatory, neuroprotective, and epigenetic regulatory functions. These activities are mediated through various mechanisms, including the inhibition of the NLRP3 inflammasome, activation of the G-protein coupled receptor 109A (GPR109A), modulation of intracellular calcium levels, and inhibition of histone deacetylases (HDACs).
Potential Biological Activities and Mechanisms of Action
Based on the known functions of 3-HB, the following biological activities could be hypothesized for this compound, warranting future investigation.
Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition
3-HB has been shown to suppress inflammation by directly inhibiting the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and is implicated in a variety of inflammatory diseases.
Mechanistically, 3-HB is proposed to inhibit the NLRP3 inflammasome by preventing potassium (K+) efflux from macrophages and reducing the oligomerization of the adaptor protein ASC, both of which are critical steps in inflammasome assembly and activation.[1][2] This inhibitory effect is independent of its metabolism and is not mediated by other known starvation-regulated pathways.[1]
G-protein Coupled Receptor 109A (GPR109A) Activation
3-HB is an endogenous ligand for GPR109A (also known as HCAR2), a receptor found on various cell types, including immune cells and adipocytes.[3] Activation of GPR109A by 3-HB initiates several downstream signaling cascades.
Activation of GPR109A by 3-HB typically leads to the inhibition of adenylyl cyclase via an inhibitory G-protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] In some cell types, GPR109A activation can also lead to an influx of intracellular calcium (Ca2+), which can trigger various cellular responses, including the promotion of myoblast proliferation and differentiation.[5][6] In macrophages, GPR109A activation contributes to the anti-inflammatory effects of 3-HB.[7]
Cell Proliferation and Calcium Influx
Studies have shown that DL-beta-hydroxybutyric acid can promote the proliferation of various cell lines, including fibroblasts and endothelial cells.[8] This effect is mediated by an increase in intracellular calcium concentration.[8]
The stimulatory effect of 3-HB on cell cycle progression is dependent on the influx of extracellular calcium, as it can be blocked by L-type calcium channel inhibitors.[8]
Histone Deacetylase (HDAC) Inhibition
3-HB is a known inhibitor of class I histone deacetylases (HDACs).[9] By inhibiting HDACs, 3-HB can increase the acetylation of histones, leading to a more open chromatin structure and altered gene expression.
This epigenetic modification has been linked to the neuroprotective effects of 3-HB, as it can upregulate the expression of genes involved in antioxidant defense, such as FOXO3A and MT2.[9]
Quantitative Data on the Biological Activity of 3-Hydroxybutyric Acid
The available literature provides some quantitative data on the biological effects of 3-HB, although comprehensive dose-response studies for all activities are not always available.
| Biological Activity | Assay System | Effective Concentration | Reference |
| NLRP3 Inflammasome Inhibition | LPS-primed bone marrow-derived macrophages (BMDMs) | 10 mM | [1][2] |
| Cell Proliferation | Murine fibroblast L929 cells, human umbilical vein endothelial cells, rabbit articular cartilages | 0.005 - 0.10 g/L | [8] |
| Calcium Influx | Murine fibroblast L929 cells | 0.02 g/L | [8] |
| Neuroprotection | Cultured hippocampal neurons | 4 mM | [10] |
| Neuroprotection | HT22 cells (in vitro) | 80 - 160 µmol/L | [11] |
| HDAC Inhibition | In vitro assays with purified HDACs | Varies by HDAC isoform | [9] |
| BDNF Expression | Cerebral cortical neurons | 1 mM | [12] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of 3-hydroxybutyric acid. These can serve as a starting point for designing experiments for this compound.
NLRP3 Inflammasome Activation Assay
Objective: To determine the inhibitory effect of a test compound on NLRP3 inflammasome activation in macrophages.
Methodology:
-
Cell Culture: Culture bone marrow-derived macrophages (BMDMs) from mice in DMEM supplemented with 10% FBS and M-CSF.
-
Priming: Prime BMDMs with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Treatment: Pre-treat the primed cells with various concentrations of the test compound (e.g., 3-HB at 10 mM) for 30 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30 minutes or 200 µg/mL monosodium urate (MSU) crystals for 6 hours.
-
Analysis:
-
Collect the cell culture supernatants and cell lysates.
-
Measure the levels of mature IL-1β and active caspase-1 in the supernatants by ELISA or Western blot.
-
Analyze ASC oligomerization in cell lysates by Western blot after chemical cross-linking.
-
GPR109A Activation Assay (cAMP Measurement)
Objective: To assess the activation of GPR109A by a test compound through the measurement of intracellular cAMP levels.
Methodology:
-
Cell Culture: Use a cell line stably expressing GPR109A (e.g., CHO-K1 cells).
-
Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10 minutes to prevent cAMP degradation.
-
Stimulation: Treat the cells with various concentrations of the test compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator) for 15-30 minutes.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Analysis: Measure the concentration of cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) kit. A decrease in forskolin-stimulated cAMP levels indicates GPR109A activation.
Intracellular Calcium Flux Assay
Objective: To measure changes in intracellular calcium concentration in response to a test compound.
Methodology:
-
Cell Culture: Seed cells (e.g., L929 fibroblasts) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer such as Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Measurement:
-
Place the plate in a fluorescence microplate reader (e.g., FlexStation).
-
Establish a baseline fluorescence reading.
-
Inject the test compound at the desired concentration.
-
Continuously monitor the fluorescence intensity over time to detect changes in intracellular calcium.
-
Histone Deacetylase (HDAC) Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against HDAC enzymes.
Methodology:
-
Assay Principle: Use a commercially available HDAC activity assay kit, which typically employs a fluorogenic substrate that is deacetylated by HDACs, followed by cleavage by a developer to produce a fluorescent signal.
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme (e.g., recombinant human HDAC1, 2, or 3), the fluorogenic substrate, and various concentrations of the test compound in an assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.
-
Measurement: Read the fluorescence intensity using a microplate reader. A decrease in fluorescence compared to the untreated control indicates HDAC inhibition.
-
Analysis: Calculate the IC50 value of the test compound from the dose-response curve.
Conclusion and Future Directions
While there is currently no direct evidence for the biological activity of this compound, the extensive research on its structural analog, 3-hydroxybutyric acid, provides a strong foundation for hypothesizing its potential roles. The anti-inflammatory, neuroprotective, and epigenetic regulatory functions of 3-HB suggest that this compound may possess similar properties. The addition of a bromine atom could potentially modulate the potency, selectivity, and pharmacokinetic properties of the molecule.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound to elucidate its specific biological activities. The experimental protocols and signaling pathways outlined in this guide can serve as a valuable resource for initiating such investigations. A thorough understanding of the biological profile of this compound could pave the way for its development as a novel therapeutic agent for a range of diseases.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Ketone body β-hydroxybutyrate blocks the NLRP3 inflammasome-mediated inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aginganddisease.org [aginganddisease.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. β-Hydroxybutyrate Regulates Activated Microglia to Alleviate Neurodegenerative Processes in Neurological Diseases: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of DL-beta-hydroxybutyric acid on cell proliferation and calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. 3-Hydroxybutyrate, a metabolite in sustaining neuronal cell vitality: a mendelian randomization and in vitro experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-3-hydroxybutanoic Acid Derivatives and Analogs for Drug Discovery Professionals
For Immediate Release
This technical whitepaper provides a comprehensive overview of 2-bromo-3-hydroxybutanoic acid, its derivatives, and analogs, targeting researchers, scientists, and professionals in the field of drug development. This document collates available data on the chemical properties, potential biological activities, and methodologies relevant to the synthesis and evaluation of these compounds.
Core Compound Profile: this compound
This compound is a halogenated derivative of a short-chain fatty acid. Its structure, featuring both a bromine atom and a hydroxyl group, presents opportunities for diverse chemical modifications and potential biological interactions. The presence of chiral centers also allows for stereoisomers, which may exhibit distinct biological activities.
Below is a summary of the physicochemical properties of various isomers and a simple analog of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/cm³) |
| (2S,3R)-2-Bromo-3-hydroxybutanoic acid | 70702-03-3 | C4H7BrO3 | 183.00 | 292.3 ± 25.0 | 1.818 ± 0.06 |
| (2R,3R)-3-Bromo-2-hydroxybutanoic acid | 88155653 | C4H7BrO3 | 183.00 | Not Available | Not Available |
| (2S,3R)-3-Bromo-2-hydroxybutanoic acid | 15466666 | C4H7BrO3 | 183.00 | Not Available | Not Available |
| 2-Bromo-3-hydroxybutanedioic acid | 19071-26-2 | C4H5BrO5 | 212.98 | Not Available | Not Available |
Synthesis and Characterization
The synthesis of this compound derivatives can be approached through various established organic chemistry reactions. A common strategy involves the alpha-bromination of a corresponding hydroxybutanoic acid precursor.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a this compound derivative.
Caption: A generalized workflow for the synthesis and analysis of this compound derivatives.
Experimental Protocol: Alpha-Bromination (Illustrative)
The following is an illustrative protocol for the alpha-bromination of a carboxylic acid, a key step in the synthesis of the target compounds. This protocol is based on the well-established Hell-Volhard-Zelinsky reaction.
Materials:
-
3-hydroxybutanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Anhydrous diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Add 3-hydroxybutanoic acid and a catalytic amount of red phosphorus to the flask.
-
Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture under reflux until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature and slowly add water to quench any unreacted bromine and phosphorus tribromide.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Biological Activities and Therapeutic Potential
While specific biological activity data for this compound is limited in publicly available literature, its structural motifs are present in compounds with known biological activities. The presence of the halogen and hydroxyl groups suggests potential for interactions with biological targets such as enzymes.
Potential as Enzyme Inhibitors
Derivatives of butanoic acid have been investigated as inhibitors of various enzymes. For instance, some derivatives have shown potential as urease inhibitors. The bromo- and hydroxy- functionalities of the core molecule could potentially interact with active sites of enzymes, leading to inhibition.
The following diagram illustrates a simplified signaling pathway where a hypothetical derivative of this compound acts as an enzyme inhibitor.
Caption: A diagram showing the potential mechanism of action for a this compound derivative as an enzyme inhibitor.
Potential Antimicrobial and Anticancer Activities
Some studies have suggested that halogenated organic acids and their derivatives may possess antimicrobial and anticancer properties. The bromine atom can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes. While no specific data for this compound has been found, this remains a plausible area for future investigation.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound derivatives, a variety of in vitro assays can be employed. The following sections outline general protocols that can be adapted for this purpose.
Enzyme Inhibition Assay (General Protocol)
Objective: To determine the inhibitory effect of a this compound derivative on a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compound (this compound derivative)
-
Assay buffer (pH and composition optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (solvent only).
-
Incubate the plate for a predetermined time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) of a this compound derivative against a specific microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound
-
96-well microplate
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.
-
Inoculate each well with the standardized microorganism suspension. Include a positive control (no compound) and a negative control (no microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
This compound and its analogs represent a class of compounds with potential for biological activity, particularly as enzyme inhibitors. While current research on these specific molecules is limited, their chemical structures suggest that they are promising candidates for further investigation in drug discovery programs. Future research should focus on the synthesis of a library of these derivatives and their systematic evaluation in a range of biological assays to elucidate their therapeutic potential. The development of detailed structure-activity relationships will be crucial for optimizing their efficacy and selectivity.
A Comprehensive Technical Review of 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 2-Bromo-3-hydroxybutanoic acid, a halogenated derivative of the ketone body 3-hydroxybutyrate. This document collates available data on its chemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development.
Chemical Properties and Data
This compound (also known as 2-bromo-3-hydroxybutyric acid) is a chiral molecule existing as four possible stereoisomers due to the presence of two stereocenters at the C2 and C3 positions. The physical and chemical properties of the general structure and its specific stereoisomers are summarized below.
Table 1: Physical and Chemical Properties of this compound and Its Stereoisomers
| Property | Value | Reference(s) |
| General (Non-stereospecific) | ||
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₄H₇BrO₃ | [1] |
| Molecular Weight | 183.00 g/mol | [1] |
| CAS Number | 13881-40-8 | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| (2S,3R) Stereoisomer | ||
| IUPAC Name | (2S,3R)-2-bromo-3-hydroxybutanoic acid | [2] |
| CAS Number | 70702-03-3 | [2] |
| Predicted Boiling Point | 292.3 ± 25.0 °C | [3] |
| Predicted Density | 1.818 ± 0.06 g/cm³ | [3] |
| (2R,3R) Stereoisomer | ||
| IUPAC Name | (2R,3R)-3-bromo-2-hydroxybutanoic acid | [4] |
| (2S,3R) Stereoisomer | ||
| IUPAC Name | (2S,3R)-3-bromo-2-hydroxybutanoic acid | [5] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is not abundant, established methods for the bromination of related hydroxy acids and lactones provide a strong basis for its preparation. A common strategy involves the bromination of a suitable precursor, such as γ-butyrolactone, which can be adapted for the synthesis of related brominated hydroxy acids.
Example Protocol: Synthesis of a Related Compound, α-Bromo-γ-butyrolactone
This protocol for the synthesis of α-Bromo-γ-butyrolactone from γ-butyrolactone can serve as a foundational method that may be adapted for the synthesis of this compound.[6]
Materials:
-
γ-Butyrolactone (redistilled)
-
Red phosphorus
-
Bromine
-
Water
-
Diethyl ether
-
Magnesium sulfate (B86663) (anhydrous)
Equipment:
-
1-L three-necked, round-bottomed flask
-
Dropping funnel
-
Sealed mechanical stirrer
-
Reflux condenser
Procedure:
-
Combine 100 g (1.16 moles) of γ-butyrolactone and 13.4 g (0.43 g atom) of red phosphorus in the 1-L flask.
-
While stirring and cooling the mixture with an ice bath, add 195 g (66.5 ml) of bromine via the dropping funnel over a 30-minute period.
-
Remove the ice bath and heat the mixture to 70°C.
-
Add the remaining 195 g (66.5 ml) of bromine over another 30-minute interval.
-
After the second addition is complete, raise the temperature to 80°C and maintain it for 3 hours.
-
Cool the reaction mixture.
-
Aerate the mixture by blowing air over it to remove excess bromine and hydrogen bromide until fumes are no longer visible (approximately 1 hour).
-
Heat the aerated mixture to 80°C and cautiously add 25 ml of water with stirring. A vigorous reaction is expected.
-
Once the initial reaction subsides, add an additional 300 ml of water.
-
Heat the resulting two-phase mixture under reflux for 4 hours.
-
Cool the mixture. The product will form a separate layer.
-
Extract the product with two 200 ml portions of diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation.
Diagram 1: General Workflow for the Synthesis of α-Bromo-γ-butyrolactone
Caption: Synthetic workflow for α-Bromo-γ-butyrolactone.
Reactivity and Potential Applications in Drug Development
The chemical structure of this compound, featuring a reactive bromine atom at the α-position to the carboxylic acid, suggests its utility as a versatile synthetic intermediate. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
A significant application of a related compound, Alkyl (S)-4-bromo-3-hydroxybutanoate, is as a key intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins.[7] This highlights the potential of brominated hydroxybutanoic acid derivatives as building blocks in the development of therapeutically important molecules.
Diagram 2: Logical Relationship of Brominated Hydroxybutanoic Acids to HMG-CoA Reductase Inhibitors
Caption: Role as an intermediate in drug synthesis.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available research directly investigating the biological activity of this compound or its effects on specific signaling pathways. Its structural similarity to the endogenous ketone body β-hydroxybutyrate suggests that it could potentially interact with enzymes and transporters involved in ketone body metabolism. However, without specific studies, this remains speculative. The primary established relevance to biological systems is through its use as a synthetic precursor for pharmacologically active molecules.[7]
Spectroscopic Characterization
Table 2: Available Spectroscopic Data for Related Compounds
| Compound | Spectroscopy Type | Key Features | Reference |
| (2S,3R)-2-bromo-3-hydroxybutanoic acid | 13C NMR, GC-MS, IR | Data available in spectral databases | [2] |
| 2-Bromo-3-hydroxybutanedioic acid | BioAssay Results | Data available in PubChem | [8] |
Further research is required to fully elucidate the spectroscopic properties of all stereoisomers of this compound.
Future Directions
The existing literature points to this compound and its derivatives as potentially valuable tools in synthetic and medicinal chemistry. Key areas for future research include:
-
Development of Stereoselective Syntheses: Efficient and scalable methods for the stereoselective synthesis of the four stereoisomers of this compound are needed to enable detailed biological evaluation.
-
Investigation of Biological Activity: Screening of the individual stereoisomers for activity against various biological targets, particularly enzymes involved in metabolic pathways, could reveal novel therapeutic applications.
-
Exploration as a Synthetic Building Block: Further exploration of the reactivity of this compound could lead to the development of novel synthetic methodologies and the creation of diverse chemical libraries for drug discovery.
References
- 1. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. (2R,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 88155653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 15466666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. allindianpatents.com [allindianpatents.com]
- 8. 2-Bromo-3-hydroxybutanedioic acid | C4H5BrO5 | CID 285560 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling instructions for 2-Bromo-3-hydroxybutanoic acid, a key intermediate in various synthetic applications. Due to its hazardous nature, strict adherence to the following procedures is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This document consolidates critical data from safety data sheets of structurally similar compounds and established laboratory safety practices.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO₃ | PubChem[1] |
| Molecular Weight | 183.00 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Boiling Point | 292.3 ± 25.0 °C (Predicted) | LookChem[2] |
| Density | 1.818 ± 0.06 g/cm³ (Predicted) | LookChem[2] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance, primarily due to its corrosive and irritant properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Skin Corrosion/Irritation: Category 1B. Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation). May cause respiratory irritation.[1]
Signal Word: Danger[1]
Hazard Statements: [1]
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
Due to the corrosive nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent any direct contact.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact, which can cause severe burns. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes that can cause serious eye damage. |
| Skin and Body Protection | A chemical-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. For larger quantities or where there is a significant risk of splashing, a chemical-resistant apron is also required. | To minimize skin exposure to the corrosive material. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood. | To prevent inhalation of dust or vapors, which can cause respiratory irritation. |
Engineering Controls
Proper engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals.
-
Ventilation: All work with this compound must be performed in a well-ventilated area, specifically within a certified chemical fume hood.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order in the immediate vicinity of where the compound is being handled.
Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of the compound and prevent accidental exposure.
Handling
-
Always handle this compound within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool place.
-
Store in a corrosives-compatible cabinet.
-
Incompatible with strong oxidizing agents and strong bases.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Disposal
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area immediately.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment as detailed in Section 2.1.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating agent.
Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container to an approved waste disposal plant in accordance with local, provincial, and federal regulations.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
This procedure outlines the alpha-bromination of 3-hydroxybutanoic acid.
Materials:
-
3-Hydroxybutanoic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a chemical fume hood, equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add 3-hydroxybutanoic acid and a catalytic amount of red phosphorus to the flask.
-
Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture at a suitable temperature for several hours, or until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to quench any excess bromine and phosphorus tribromide.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Visual Workflow and Logical Diagrams
The following diagrams illustrate the general workflow for handling hazardous chemicals and the logical relationships for safety precautions.
Caption: General Laboratory Workflow for Handling Hazardous Chemicals.
Caption: Logical Relationship of Hazards and Control Measures.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-hydroxybutanoic acid is a halogenated hydroxy carboxylic acid with significant potential as a building block in organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom at the alpha position and a hydroxyl group at the beta position to the carboxylic acid, makes it a versatile precursor for the synthesis of a variety of more complex molecules, including amino acids and other biologically relevant compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental considerations, and key chemical transformations.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of the data presented are predicted values from computational models, as experimental data for this specific compound is limited in the literature.
| Property | Value | Source |
| Molecular Formula | C₄H₇BrO₃ | PubChem[1][2] |
| Molecular Weight | 183.00 g/mol | PubChem[1][2] |
| Predicted Boiling Point | 292.3 ± 25.0 °C | LookChem[3] |
| Predicted Density | 1.818 ± 0.06 g/cm³ | LookChem[3] |
| Predicted pKa | No data available. Expected to be a stronger acid than butanoic acid due to the electron-withdrawing effects of the bromine and hydroxyl groups. | |
| Solubility | Expected to be soluble in water and polar organic solvents like alcohols and ethers, due to the presence of the carboxylic acid and hydroxyl groups capable of hydrogen bonding.[4][5] | |
| XLogP3 | 0.4 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
| Exact Mass | 181.95786 Da | PubChem[1][2] |
| Complexity | 93.3 | PubChem[1][2] |
Experimental Protocols
Proposed Synthesis: Bromohydrin Formation from Crotonic Acid
This proposed method involves the stereoselective bromohydrin formation from trans-crotonic acid.
Materials:
-
trans-Crotonic acid
-
N-Bromosuccinimide (NBS)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a round-bottom flask, dissolve trans-crotonic acid in a mixture of tert-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) to the stirred solution in portions, ensuring the temperature remains low.
-
Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Chemical Structure and Reactivity
This compound possesses three functional groups that dictate its chemical reactivity: a carboxylic acid, an α-bromo substituent, and a β-hydroxyl group.
Caption: Chemical structure and major reaction pathways of this compound.
Reactivity Overview:
-
Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification with alcohols in the presence of an acid catalyst.
-
α-Bromo Group: The bromine atom at the alpha position is a good leaving group and is susceptible to nucleophilic substitution (SN2) reactions.[7] This allows for the introduction of a variety of functional groups at this position.
-
β-Hydroxyl Group: The hydroxyl group can participate in intramolecular reactions. For instance, under basic conditions, it can act as an internal nucleophile, displacing the adjacent bromine to form an epoxide (a glycidic acid). On heating, β-hydroxy acids can undergo dehydration to yield α,β-unsaturated acids, in this case, crotonic acid.[8]
Proposed Synthetic Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of this compound based on the proposed protocol.
Caption: A logical workflow for the proposed synthesis of this compound.
Spectroscopic Data
While specific spectra for this compound are not widely published, characteristic spectroscopic features can be predicted based on its structure:
-
¹H NMR: Expected signals would include a doublet for the methyl protons, multiplets for the C2 and C3 methine protons, and broad singlets for the hydroxyl and carboxylic acid protons.
-
¹³C NMR: Carbon signals are expected for the methyl group, the C2 and C3 carbons bearing the bromine and hydroxyl groups respectively, and a downfield signal for the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid and alcohol, and a strong C=O stretch from the carbonyl group.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Conclusion
This compound is a valuable synthetic intermediate with a rich and versatile chemistry. While comprehensive experimental data on its properties are still emerging, this guide provides a solid foundation for researchers and drug development professionals. The proposed synthetic route and an understanding of its key reactive sites open up possibilities for its application in the creation of novel and complex molecular architectures. Further experimental investigation is warranted to fully characterize this promising compound.
References
- 1. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. orgsyn.org [orgsyn.org]
- 7. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
Methodological & Application
Synthesis of 2-Bromo-3-hydroxybutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Bromo-3-hydroxybutanoic acid, a valuable chiral building block in the development of various pharmaceutical compounds. The protocols outlined below are based on the well-established method of electrophilic addition of bromine to crotonic acid in an aqueous environment, leading to the formation of the desired bromohydrin.
Introduction
This compound and its stereoisomers are key intermediates in the synthesis of a range of biologically active molecules. The presence of both a bromine atom and a hydroxyl group on adjacent carbons, along with a carboxylic acid moiety, provides multiple points for further chemical modification. This versatility makes it a crucial precursor for the synthesis of complex organic molecules, including antibiotics and enzyme inhibitors. The synthesis protocol described herein is a robust and adaptable method for producing this compound in a laboratory setting.
Synthesis Pathway Overview
The primary synthetic route to this compound involves the bromohydrin formation from crotonic acid. This reaction proceeds via an electrophilic addition mechanism where the double bond of crotonic acid attacks a bromine molecule, forming a cyclic bromonium ion intermediate. Subsequent nucleophilic attack by a water molecule, acting as the solvent, opens the ring to yield the final this compound product. The regioselectivity of the reaction is governed by the Markovnikov rule, with the hydroxyl group adding to the more substituted carbon (C3) and the bromine atom to the less substituted carbon (C2) of the original double bond.
Caption: General synthesis pathway for this compound from crotonic acid.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound from crotonic acid.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of α,β-unsaturated carboxylic acids in aqueous solution.
Materials:
-
Crotonic acid
-
Liquid bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Distilled water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve crotonic acid in a sufficient volume of distilled water. Cool the flask in an ice bath with continuous stirring.
-
Bromination: Slowly add a solution of bromine in dichloromethane or an alternative suitable solvent to the cooled solution of crotonic acid via the dropping funnel. The addition should be carried out dropwise to control the reaction temperature and prevent the excessive evolution of HBr gas. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
-
Reaction Monitoring: After the complete addition of bromine, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours. The disappearance of the reddish-brown color of bromine indicates the completion of the reaction. The progress of the reaction can also be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acids and HBr.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform-carbon tetrachloride).
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reaction conditions and the scale of the synthesis.
| Parameter | Value | Reference |
| Starting Material | Crotonic Acid | Generic Protocol |
| Reagents | Bromine, Water | Generic Protocol |
| Reaction Time | 2-4 hours | Estimated |
| Reaction Temperature | 0-10 °C | Estimated |
| Typical Yield | 70-85% | Estimated |
Experimental Workflow
The following diagram illustrates the logical workflow of the synthesis protocol.
Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.
Safety Precautions
-
Bromine is a highly corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Always neutralize acidic waste before disposal.
This document is intended for use by trained chemists. All procedures should be carried out with appropriate safety measures in a certified laboratory environment.
Application Notes: 2-Bromo-3-hydroxybutanoic Acid as a Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3R)-2-Bromo-3-hydroxybutanoic acid is a valuable chiral building block in organic synthesis, prized for its bifunctional nature and stereochemically defined centers. This combination of a carboxylic acid, a hydroxyl group, and a bromine atom on a small, four-carbon backbone allows for a diverse range of chemical transformations. The specific stereochemistry of the (2S,3R) isomer, in particular, serves as a crucial starting point for the asymmetric synthesis of a variety of complex molecules, including substituted amino acids and other biologically active compounds. The strategic placement of the functional groups enables chemists to perform sequential reactions with high regio- and stereocontrol, making it an important tool in the construction of enantiomerically pure pharmaceuticals and natural products.
Key Applications and Synthetic Strategies
The primary utility of (2S,3R)-2-bromo-3-hydroxybutanoic acid lies in its role as a precursor to other key chiral synthons. Through carefully chosen reaction sequences, it can be converted into valuable intermediates such as chiral epoxides and amino acids. These transformations often proceed with a high degree of stereochemical fidelity, transferring the inherent chirality of the starting material to the product.
Stereospecific Conversion to Chiral Epoxides
One of the most powerful applications of 2-bromo-3-hydroxybutanoic acid is its conversion into chiral epoxides. This is typically achieved through an intramolecular Williamson ether synthesis. The process involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the adjacent bromide ion in an intramolecular SN2 reaction. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting epoxide, making this a highly stereospecific transformation. These chiral epoxides are themselves versatile intermediates, susceptible to ring-opening reactions with a variety of nucleophiles to introduce new functional groups with controlled stereochemistry.
Synthesis of Chiral Amino Acids
(2S,3R)-2-Bromo-3-hydroxybutanoic acid can also serve as a precursor for the synthesis of non-proteinogenic amino acids, which are important components of many pharmaceutical agents. A common strategy involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic displacement with an azide (B81097) source. Subsequent reduction of the azide yields the corresponding amino group. Alternatively, direct displacement of the bromide with an amine nucleophile can be employed. The carboxylic acid functionality provides a handle for further peptide coupling reactions. The synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids has been achieved through stereospecific reactions starting from precursors like D-gulonic acid gamma-lactone and D-glucono-delta-lactone, highlighting the importance of stereocontrolled routes to this class of compounds.[1]
Experimental Protocols
The following protocols provide detailed methodologies for key transformations of (2S,3R)-2-bromo-3-hydroxybutanoic acid.
Protocol 1: Stereospecific Synthesis of (2R,3R)-3-Methyloxirane-2-carboxylic acid
This protocol details the conversion of (2S,3R)-2-bromo-3-hydroxybutanoic acid to its corresponding chiral epoxide.
Materials:
-
(2S,3R)-2-Bromo-3-hydroxybutanoic acid
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Distilled water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve (2S,3R)-2-bromo-3-hydroxybutanoic acid in a suitable anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a stoichiometric equivalent of a strong base (e.g., sodium hydroxide) to the solution with vigorous stirring. The base will deprotonate both the carboxylic acid and the hydroxyl group.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude epoxide.
-
Purify the product by column chromatography or distillation.
Expected Outcome:
This procedure is expected to yield (2R,3R)-3-methyloxirane-2-carboxylic acid with high stereochemical purity.
Protocol 2: Synthesis of a (2S,3R)-3-Amino-2-hydroxybutanoic Acid Derivative
This protocol outlines a general procedure for the conversion of the bromo- and hydroxy- functionalities to an amino group, a key step in synthesizing chiral amino acid derivatives.
Materials:
-
(2S,3R)-2-Bromo-3-hydroxybutanoic acid
-
Protecting group for the carboxylic acid (e.g., benzyl (B1604629) bromide, methanol/acid catalyst for esterification)
-
Reagents to convert the hydroxyl group to a leaving group (e.g., mesyl chloride, tosyl chloride)
-
Azide source (e.g., sodium azide)
-
Reducing agent for the azide (e.g., hydrogen gas with a palladium catalyst, triphenylphosphine)
-
Appropriate solvents for each step
-
Standard laboratory glassware and workup reagents
Procedure:
-
Protection of the Carboxylic Acid: Protect the carboxylic acid of (2S,3R)-2-bromo-3-hydroxybutanoic acid as an ester (e.g., benzyl ester, methyl ester) using standard procedures to prevent its interference in subsequent steps.
-
Activation of the Hydroxyl Group: Convert the hydroxyl group of the protected starting material into a good leaving group by reacting it with an appropriate reagent such as mesyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine, pyridine).
-
Nucleophilic Substitution with Azide: Displace the leaving group with an azide nucleophile by reacting the activated compound with sodium azide in a suitable polar aprotic solvent (e.g., dimethylformamide). This reaction typically proceeds with inversion of stereochemistry at the carbon bearing the leaving group.
-
Reduction of the Azide: Reduce the resulting azide to the corresponding primary amine using a suitable reducing agent. Catalytic hydrogenation (H2, Pd/C) is a common and clean method.
-
Deprotection: Remove the protecting group from the carboxylic acid to yield the final amino acid derivative.
Data Presentation
| Starting Material | Product | Key Transformation | Reagents | Yield (%) | Enantiomeric Excess (%) | Reference |
| (2S,3R)-2-Bromo-3-hydroxybutanoic acid | (2R,3R)-3-Methyloxirane-2-carboxylic acid | Intramolecular cyclization | Base (e.g., NaOH) | Not specified | High (expected) | General Transformation |
| Protected (2S,3R)-2-bromo-3-hydroxybutanoic acid | Protected (2S,3S)-3-azido-2-hydroxybutanoic acid | Nucleophilic substitution | MsCl, Et3N; NaN3 | Not specified | High (expected) | General Transformation |
| Protected (2S,3S)-3-azido-2-hydroxybutanoic acid | Protected (2S,3S)-3-amino-2-hydroxybutanoic acid | Azide reduction | H2, Pd/C | Not specified | High (expected) | General Transformation |
Note: Specific yield and enantiomeric excess data for these direct transformations of this compound were not available in the searched literature. The table represents expected outcomes based on general principles of stereospecific reactions.
Visualizations
References
Application Notes and Protocols for 2-Bromo-3-hydroxybutanoic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-hydroxybutanoic acid and its stereoisomers are valuable chiral building blocks in pharmaceutical research and development. Their bifunctional nature, possessing both a bromine atom and a hydroxyl group on a carboxylic acid scaffold, allows for versatile chemical modifications. This makes them key intermediates in the stereoselective synthesis of complex pharmaceutical compounds, where precise chirality is often crucial for therapeutic efficacy and safety. These compounds are particularly instrumental in the synthesis of chiral epoxides and other intermediates for various drug classes.
While direct biological activity of this compound is not extensively documented in publicly available research, its significance lies in its role as a precursor in the synthesis of bioactive molecules. This document provides an overview of its applications, relevant (though limited) quantitative data, and generalized experimental protocols for its use in pharmaceutical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing synthetic routes and purification procedures.
| Property | Value | Reference |
| Molecular Formula | C4H7BrO3 | [1] |
| Molecular Weight | 183.00 g/mol | [1] |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 181.95786 Da | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical research is as a chiral intermediate. Its stereoisomers, such as (2S,3R)-2-bromo-3-hydroxybutanoic acid, are particularly important for introducing specific stereochemistry into a target molecule.
Synthesis of Chiral Epoxides
Chiral epoxides are highly valuable intermediates in the synthesis of a wide range of pharmaceuticals due to their ability to undergo stereospecific ring-opening reactions. This compound can be converted into chiral epoxides, which can then be used in the synthesis of more complex molecules.
Protocol: General Procedure for the Conversion of this compound to a Chiral Epoxide
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds. Specific reaction conditions may need to be optimized for the desired stereoisomer and scale.
Materials:
-
This compound (specific stereoisomer)
-
A suitable reducing agent (e.g., Borane-tetrahydrofuran complex)
-
A suitable base (e.g., Sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reduction of the Carboxylic Acid: a. Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of the reducing agent (e.g., 1 M Borane-THF complex in THF) to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding bromo-diol.
-
Intramolecular Cyclization to form the Epoxide: a. Dissolve the crude bromo-diol in anhydrous THF under an inert atmosphere. b. Cool the solution to 0 °C. c. Add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise to the solution. d. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. e. Carefully quench the reaction with water. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude epoxide by flash column chromatography.
Enzymatic Resolution for Enantiomerically Pure Intermediates
The separation of racemic mixtures of this compound or its esters is crucial to obtain enantiomerically pure starting materials. Enzymatic resolution, often employing lipases, is a common and efficient method for this purpose.
Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of 2-Bromo-3-hydroxybutanoate Esters
This protocol is a generalized method inspired by procedures for similar compounds.[2][3] The choice of lipase (B570770), solvent, and acyl donor will significantly impact the efficiency and enantioselectivity of the resolution.
Materials:
-
Racemic ester of this compound (e.g., ethyl or methyl ester)
-
Immobilized Lipase (e.g., Candida antarctica lipase B - CALB)
-
Organic solvent (e.g., hexane, toluene, or solvent-free)
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)
-
Buffer solution (if performing hydrolysis)
Procedure (for transesterification):
-
To a solution of the racemic ester of this compound in an organic solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-50 °C) with gentle agitation.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion and enantiomeric excess (e.e.) of the unreacted ester and the acylated product.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining starting material and the product.
-
Filter off the immobilized enzyme for reuse.
-
Separate the unreacted ester from the acylated product by column chromatography.
-
The acylated product can be deacylated to obtain the other enantiomer of the starting ester.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the public domain detailing the direct involvement of this compound in cellular signaling pathways. Its role is primarily upstream in the synthesis of compounds that may interact with such pathways.
The experimental workflow for utilizing this compound in pharmaceutical research typically follows a synthetic chemistry-oriented path.
Caption: Workflow for utilizing this compound in drug discovery.
Logical Relationships in Chiral Synthesis
The stereochemistry of the starting this compound dictates the stereochemistry of the subsequent intermediates and the final product. This relationship is fundamental to its application.
Caption: Stereochemical relationship in chiral synthesis.
Conclusion
This compound serves as a critical, albeit upstream, component in the synthesis of chiral pharmaceuticals. While direct quantitative data on its biological activity is scarce, its value is well-established in the context of synthetic organic and medicinal chemistry. The protocols and diagrams provided herein offer a foundational understanding for researchers looking to incorporate this versatile building block into their drug discovery and development programs. Further research into novel applications and the development of more efficient synthetic methodologies utilizing this compound are ongoing areas of interest in the pharmaceutical industry.
References
Application Notes and Protocols for 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 2-Bromo-3-hydroxybutanoic acid in research and development, with a focus on its role as a synthetic intermediate and a potential enzyme inhibitor. Detailed protocols for its synthesis, purification, and a proposed biological evaluation are included.
Chemical Properties and Data
This compound is a halogenated hydroxy acid. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis. The presence of chiral centers also makes it a candidate for the stereoselective synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H7BrO3 |
| Molecular Weight | 183.00 g/mol |
| XLogP3 | 0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 181.95786 Da |
| Topological Polar Surface Area | 57.5 Ų |
Applications in Organic Synthesis
This compound can serve as a versatile precursor for the synthesis of various organic molecules, including amino acids, epoxides, and other chiral building blocks. The bromine atom provides a reactive handle for nucleophilic substitution, while the hydroxyl and carboxylic acid moieties can be modified through various standard organic reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of 3-Hydroxybutanoic Acid
This protocol describes a general method for the bromination of a β-hydroxy acid, which can be adapted for the synthesis of this compound.
Materials:
-
3-Hydroxybutanoic acid
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (B44618) (PPh3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-hydroxybutanoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask, add triphenylphosphine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
Due to its polar nature, reversed-phase HPLC is a suitable method for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV detector
-
Rotary evaporator or lyophilizer
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: 0.1% Formic acid (or TFA) in water.
-
Mobile Phase B: 0.1% Formic acid (or TFA) in acetonitrile.
-
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes. The exact gradient should be optimized based on the initial scouting runs.
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect fractions corresponding to the major peak.
-
Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator (if the mobile phase is volatile) or by lyophilization to obtain the purified this compound.
Workflow for HPLC Purification
Caption: General workflow for the purification of this compound via HPLC.
Protocol 3: Proposed Application - Evaluation as a Hydrolase Enzyme Inhibitor
This protocol outlines a general method to assess the inhibitory potential of this compound against a model hydrolase enzyme using a colorimetric assay.
Materials:
-
Purified hydrolase enzyme
-
Substrate for the hydrolase that produces a colorimetric product (e.g., p-nitrophenyl acetate (B1210297) for an esterase)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the hydrolase enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a stock solution of this compound in the assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the this compound dilutions to the test wells. Add 10 µL of assay buffer to the control wells.
-
Add 20 µL of the enzyme solution to all wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at the appropriate wavelength for the colorimetric product (e.g., 405 nm for p-nitrophenol) at regular time intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration of this compound compared to the control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Table 2: Hypothetical Enzyme Inhibition Data for this compound
| Inhibitor Concentration (µM) | Reaction Rate (mAU/min) | % Inhibition |
| 0 (Control) | 10.2 | 0 |
| 1 | 8.5 | 16.7 |
| 10 | 6.1 | 40.2 |
| 50 | 3.4 | 66.7 |
| 100 | 1.8 | 82.4 |
| 500 | 0.5 | 95.1 |
Proposed Signaling Pathway for Enzyme Inhibition
Caption: Proposed mechanism of irreversible inhibition of a hydrolase by this compound.
Application Notes and Protocols for the Purification of 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Bromo-3-hydroxybutanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield high-purity material suitable for further synthetic applications and drug development studies.
Overview of Purification Strategies
This compound is a polar molecule containing both a carboxylic acid and a hydroxyl group, as well as a bromine atom. These functional groups dictate the choice of appropriate purification techniques. The primary methods for purifying this compound are recrystallization and silica (B1680970) gel column chromatography. The selection of a specific method will depend on the nature and quantity of impurities present in the crude material.
A general workflow for the purification process is outlined below:
Application Notes and Protocols for the Analytical Characterization of 2-Bromo-3-hydroxybutanoic Acid
Introduction
2-Bromo-3-hydroxybutanoic acid is a halogenated hydroxybutanoic acid derivative. Its characterization is crucial for its application in research, drug development, and as a chemical intermediate. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H7BrO3 | [1][2][3][4] |
| Molecular Weight | 183.00 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 13881-40-8 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Experimental Protocol
1.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterium Oxide (D₂O)).
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as Tetramethylsilane (TMS).
1.2. ¹H NMR Spectroscopy
-
Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical acquisition parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign the protons to the molecular structure.
1.3. ¹³C NMR Spectroscopy
-
Acquire the ¹³C NMR spectrum using a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Typical acquisition parameters:
-
Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-10 seconds
-
Proton decoupling sequence (e.g., WALTZ-16) to simplify the spectrum.
-
-
Process the data similarly to the ¹H NMR spectrum.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
Data Presentation
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | [User Data] | [User Data] | [User Data] | CH₃ |
| ¹H | [User Data] | [User Data] | [User Data] | CH(OH) |
| ¹H | [User Data] | [User Data] | [User Data] | CH(Br) |
| ¹H | [User Data] | [User Data] | [User Data] | COOH |
| ¹³C | [User Data] | - | - | CH₃ |
| ¹³C | [User Data] | - | - | CH(OH) |
| ¹³C | [User Data] | - | - | CH(Br) |
| ¹³C | [User Data] | - | - | COOH |
[User Data]: To be filled in by the user upon experimental analysis.
Experimental Workflow
References
Application Notes and Protocols: 2-Bromo-3-hydroxybutanoic Acid as a Versatile Precursor for Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromo-3-hydroxybutanoic acid as a chiral starting material for the synthesis of diverse and potentially bioactive molecules. The inherent functionalities of this precursor, a bromine atom at the α-position to a carboxylic acid and a hydroxyl group at the β-position, offer a rich platform for stereoselective transformations into valuable compounds such as β-hydroxy α-amino acids, oxazolidinones, and epoxides. This document details synthetic strategies, experimental protocols, and potential applications for these novel compounds.
Overview of Synthetic Potential
This compound is a versatile building block due to its two chiral centers and reactive functional groups. The stereochemistry of the starting material can be leveraged to produce enantiomerically pure target molecules, which is of paramount importance in drug discovery and development. The primary synthetic transformations involving this precursor include:
-
Nucleophilic Substitution of Bromine: The bromine atom at the α-position is susceptible to nucleophilic displacement, providing a straightforward route to α-functionalized butanoic acid derivatives. A key application is the introduction of an amino group to synthesize β-hydroxy α-amino acids.
-
Intramolecular Cyclization: The presence of both a hydroxyl group and a leaving group (bromine) allows for intramolecular cyclization reactions. Base-mediated cyclization leads to the formation of reactive epoxide intermediates, while reaction with phosgene (B1210022) or its equivalents can yield oxazolidinones.
-
Esterification and Amidation: The carboxylic acid moiety can be readily converted to esters or amides, enabling further functionalization or modification of the molecule's physicochemical properties.
The synthetic pathways originating from this compound are visualized in the following diagram:
Caption: Synthetic utility of this compound.
Synthesis of β-Hydroxy α-Amino Acids
β-Hydroxy α-amino acids are crucial components of numerous natural products and pharmaceuticals, including the antibiotic vancomycin (B549263) and the HIV protease inhibitor saquinavir. The stereoselective synthesis of these compounds is a significant challenge in organic chemistry. This compound provides a direct and stereocontrolled route to this important class of molecules.
General Reaction Scheme
The synthesis of β-hydroxy α-amino acids from this compound typically involves the nucleophilic displacement of the α-bromide with an amine source. The reaction proceeds with inversion of configuration at the α-carbon, allowing for the synthesis of specific stereoisomers.
Caption: General scheme for amination of this compound.
Experimental Protocol: Synthesis of 2-Amino-3-hydroxybutanoic Acid (Threonine Analogue)
This protocol describes a general procedure for the amination of this compound. The specific stereochemistry of the product will depend on the stereochemistry of the starting material.
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (B1221849) (25% solution, excess)
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Dowex 50WX8 resin (H+ form)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a sealed pressure vessel, dissolve this compound (e.g., 1.83 g, 10 mmol) in methanol (20 mL).
-
Amination: Add an excess of aqueous ammonia solution (e.g., 50 mL). Seal the vessel and heat at 60-70 °C for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Purification: Dissolve the residue in deionized water and acidify to pH 2-3 with 1 M HCl.
-
Ion-Exchange Chromatography: Load the acidified solution onto a column packed with Dowex 50WX8 resin. Wash the column with deionized water until the eluent is neutral.
-
Elution: Elute the amino acid from the resin using 2 M aqueous ammonia.
-
Isolation: Collect the ninhydrin-positive fractions and concentrate under reduced pressure to obtain the crude amino acid.
-
Final Purification: The crude product can be further purified by recrystallization from a water/ethanol mixture.
Expected Yield: Yields can vary depending on the specific reaction conditions and the purity of the starting material. Typical yields for this type of amination range from 50-70%.
Characterization Data: The synthesized 2-amino-3-hydroxybutanoic acid can be characterized by standard spectroscopic methods.
| Analysis | Expected Data |
| ¹H NMR | (D₂O, 400 MHz) δ 3.80-3.95 (m, 1H, CH-OH), 3.40-3.50 (d, 1H, J = 4-5 Hz, CH-NH₂), 1.20-1.30 (d, 3H, J = 6-7 Hz, CH₃). The exact chemical shifts and coupling constants will depend on the specific stereoisomer. |
| ¹³C NMR | (D₂O, 100 MHz) δ 175-178 (C=O), 67-70 (CH-OH), 58-61 (CH-NH₂), 19-22 (CH₃). |
| IR (KBr) | ν (cm⁻¹) 3400-2500 (br, O-H and N-H stretch), 1650-1580 (C=O stretch), 1550-1480 (N-H bend). |
| MS (ESI) | m/z [M+H]⁺ calculated for C₄H₉NO₃: 120.06. |
Synthesis of Chiral Oxazolidinones
Chiral oxazolidinones are valuable chiral auxiliaries and are also found as core structures in several classes of antibiotics, such as linezolid. The synthesis from this compound allows for the generation of stereochemically defined oxazolidinones.
General Reaction Scheme
The formation of the oxazolidinone ring is typically achieved by reacting the amino alcohol derivative of this compound with a carbonylating agent like phosgene or a safer equivalent.
Caption: General scheme for oxazolidinone synthesis.
Experimental Protocol: Synthesis of a 4-(1-Hydroxyethyl)-oxazolidin-2-one Derivative
This protocol outlines the synthesis of an oxazolidinone from the corresponding β-hydroxy α-amino acid ester.
Materials:
-
Methyl 2-amino-3-hydroxybutanoate (1.0 eq)
-
Triphosgene (B27547) (0.4 eq)
-
Triethylamine (B128534) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve methyl 2-amino-3-hydroxybutanoate (e.g., 1.33 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer and an argon inlet.
-
Addition of Base: Cool the solution to 0 °C and add triethylamine (3.06 mL, 22 mmol).
-
Addition of Carbonylating Agent: Slowly add a solution of triphosgene (1.19 g, 4 mmol) in anhydrous DCM (10 mL) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired oxazolidinone.
Expected Yield: Yields for this cyclization are typically in the range of 70-90%.
Characterization Data:
| Analysis | Expected Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ 5.5-6.0 (br s, 1H, NH), 4.4-4.6 (m, 1H, CH-O), 4.0-4.2 (m, 1H, CH-N), 3.8-4.0 (m, 1H, CH-OH), 1.2-1.4 (d, 3H, J = 6-7 Hz, CH₃). The exact chemical shifts will depend on the specific stereoisomer and N-substituents. |
| ¹³C NMR | (CDCl₃, 100 MHz) δ 158-161 (C=O, oxazolidinone), 75-78 (CH-O), 65-68 (CH-OH), 55-58 (CH-N), 18-21 (CH₃). |
| IR (film) | ν (cm⁻¹) 3300-3400 (br, O-H and N-H stretch), 1750-1780 (C=O stretch, oxazolidinone). |
| MS (ESI) | m/z [M+H]⁺ calculated for C₅H₇NO₃: 130.04. |
Potential Applications and Biological Relevance
While specific biological data for compounds directly synthesized from this compound is limited in the public domain, the classes of molecules accessible from this precursor have well-established biological significance.
-
β-Hydroxy α-Amino Acids: These are key components of many peptide-based drugs and natural products with a wide range of biological activities, including antibacterial, antiviral, and enzyme inhibitory properties. The ability to synthesize stereochemically pure β-hydroxy α-amino acids is therefore of great interest in medicinal chemistry.
-
Oxazolidinones: This class of compounds includes the clinically important antibiotic linezolid. They act by inhibiting bacterial protein synthesis. The development of novel oxazolidinone derivatives is an active area of research to combat antibiotic resistance.
-
Epoxides: Chiral epoxides are highly versatile intermediates in organic synthesis and can be converted into a wide array of functionalized molecules, including diols, amino alcohols, and other heterocyclic systems, many of which are scaffolds for bioactive compounds.
-
Antifungal Potential: Research on related bromo-fluoro-succinic acid esters has demonstrated antifungal activity.[1] This suggests that derivatives of this compound could also be explored for their potential as antifungal agents.
Signaling Pathways and Logical Relationships
The potential biological activities of compounds derived from this compound are likely to involve interactions with specific cellular pathways. For instance, oxazolidinone antibiotics target the bacterial ribosome, inhibiting protein synthesis. The logical workflow for the discovery of novel bioactive compounds from this precursor is outlined below.
Caption: Drug discovery workflow starting from this compound.
References
Application Notes and Protocols for Enzymatic Reactions Involving 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential enzymatic reactions involving 2-Bromo-3-hydroxybutanoic acid, a chiral haloacid with applications as a building block in organic synthesis. The following sections detail potential biocatalytic transformations, present available quantitative data for related model substrates, and provide detailed experimental protocols for two key enzymatic reaction types: dehalogenation and kinetic resolution.
Introduction
This compound possesses two chiral centers and functional groups (a carboxylic acid, a hydroxyl group, and a bromine atom) that make it a versatile substrate for various enzymatic transformations. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the modification of such molecules, enabling the synthesis of enantiopure compounds for pharmaceutical and fine chemical industries. The primary enzymatic reactions explored in these notes are hydrolytic dehalogenation and lipase-catalyzed kinetic resolution.
Enzymatic Dehalogenation of this compound
Haloacid dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds in haloalkanoic acids, producing the corresponding hydroxyalkanoic acids.[1][2] This transformation is of significant interest for bioremediation and the synthesis of chiral hydroxy acids.[2][3] L-2-haloacid dehalogenases (L-DEX) are particularly relevant as they act on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids with an inversion of stereochemistry at the C-2 position.[4] These enzymes typically show high activity towards short-chain (C2-C4) chlorinated and brominated substrates.[2][5]
Mechanism of Action
The hydrolytic dehalogenation catalyzed by 2-haloacid dehalogenases proceeds via a nucleophilic substitution reaction. The reaction mechanism for some dehalogenases involves the formation of a covalent ester intermediate with an active site carboxylate group, which is subsequently hydrolyzed by a water molecule.[4][6] This results in the displacement of the halide ion and the formation of a hydroxyl group with inversion of the stereochemical configuration at the alpha-carbon.[6]
Quantitative Data for Model Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Pseudomonas sp. | 2-Bromopropionic acid | 1.2 | 15.4 | [1] |
| Pseudomonas putida | D-2-Bromopropionic acid | 0.94 | - | [2] |
| Rhodobacteraceae bacterium | Monobromoacetic acid | 6.72 | 1.75 µmol/min/mg | |
| Haloalkane dehalogenase | 1,2-Dibromoethane | lower than dichloro-analog | similar to dichloro-analog | [7][8][9] |
Note: The data presented above is for model substrates and should be considered as a guide. The actual kinetic parameters for this compound may vary depending on the specific enzyme and reaction conditions.
Experimental Protocol: Enzymatic Dehalogenation
This protocol describes a general method for the enzymatic dehalogenation of this compound using a crude cell lysate or a purified haloacid dehalogenase.
Materials:
-
Racemic or enantiopure this compound
-
Haloacid dehalogenase (e.g., from Pseudomonas sp. or a recombinant source)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Halide ion detection reagent (e.g., silver nitrate (B79036) solution)
-
Spectrophotometer or ion chromatograph
-
Thermostatted shaker or water bath
Procedure:
-
Enzyme Preparation: Prepare a solution of the haloacid dehalogenase in Tris-HCl buffer. If using a crude cell lysate, ensure the cells have been properly lysed to release the enzyme.
-
Substrate Preparation: Prepare a stock solution of this compound in Tris-HCl buffer.
-
Reaction Setup: In a reaction vessel, combine the buffer, enzyme solution, and substrate solution to the desired final concentrations. A typical reaction mixture might contain 1-10 mM substrate and an appropriate amount of enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) with gentle agitation.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture. The progress of the dehalogenation can be monitored by measuring the release of bromide ions using a colorimetric assay with silver nitrate or by ion chromatography.
-
Product Analysis: The formation of the corresponding 2,3-dihydroxybutanoic acid can be confirmed and quantified by techniques such as HPLC or GC-MS after derivatization. Chiral HPLC can be used to determine the enantiomeric excess of the product.
-
Data Analysis: Calculate the initial reaction rate and, if possible, determine the kinetic parameters (Km and Vmax) by measuring the reaction rates at varying substrate concentrations.
Lipase-Catalyzed Kinetic Resolution of this compound Esters
Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis or transesterification of esters.[10][11] This property can be exploited for the kinetic resolution of racemic mixtures of this compound esters, allowing for the separation of the two enantiomers. The enzyme will selectively catalyze the reaction of one enantiomer, leaving the other unreacted.
Principle of Kinetic Resolution
In a kinetic resolution, a lipase (B570770) is used to selectively hydrolyze one enantiomer of a racemic ester to the corresponding carboxylic acid, or to selectively acylate one enantiomer of a racemic alcohol. This results in a mixture of an enantioenriched product and the unreacted, enantioenriched starting material, which can then be separated.
Quantitative Data for Model Substrates
Direct data for the lipase-catalyzed resolution of this compound esters is scarce. The following table provides data for the kinetic resolution of a related brominated ester, demonstrating the potential for high enantioselectivity.
| Enzyme | Substrate | Reaction Type | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Yarrowia lipolytica lipase | (R,S)-2-bromophenyl acetic octyl ester | Hydrolysis | ~50 | >95% (for the S-acid) |
Note: The enantioselectivity and reaction rate are highly dependent on the specific lipase, the ester substrate, the solvent, and other reaction conditions.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution by Hydrolysis
This protocol outlines a general procedure for the kinetic resolution of a racemic ester of this compound (e.g., the ethyl or methyl ester) using a lipase.
Materials:
-
Racemic ester of this compound
-
Immobilized lipase (e.g., Candida antarctica lipase B - Novozym 435)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent (e.g., toluene, hexane)
-
pH-stat or pH indicator
-
Stirred reaction vessel
Procedure:
-
Substrate Preparation: Dissolve the racemic ester of this compound in an organic solvent.
-
Reaction Setup: In a temperature-controlled reaction vessel, add the phosphate buffer and the substrate solution. The use of a biphasic system (aqueous buffer and organic solvent) is common for lipase reactions.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction time.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30-40°C). Monitor the progress of the hydrolysis by measuring the consumption of a base (e.g., NaOH) using a pH-stat to maintain a constant pH. The consumption of base is stoichiometric to the amount of carboxylic acid produced.
-
Reaction Termination: When the reaction reaches approximately 50% conversion (indicated by the amount of base consumed), stop the reaction by filtering off the immobilized enzyme.
-
Product Separation: Separate the aqueous and organic phases.
-
Acid Product: Acidify the aqueous phase with HCl to protonate the carboxylic acid and then extract with an organic solvent (e.g., ethyl acetate).
-
Unreacted Ester: Wash the organic phase from the initial separation with a saturated sodium bicarbonate solution to remove any remaining acid, then with brine.
-
-
Analysis: Analyze the enantiomeric excess of the produced carboxylic acid and the remaining ester using chiral HPLC or chiral GC.
Conclusion
Enzymatic reactions offer a powerful and selective approach for the transformation of this compound and its derivatives. Haloacid dehalogenases present a promising route for the stereospecific conversion of this compound to valuable dihydroxy acids. Lipases provide a well-established method for the kinetic resolution of its racemic esters, enabling access to enantiomerically pure forms. The protocols and data provided herein serve as a foundation for researchers to develop and optimize biocatalytic processes for this versatile chiral building block. Further screening of different enzymes and optimization of reaction conditions will be crucial for achieving high efficiency and selectivity for specific applications in drug development and fine chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Mini Review: Advances in 2-Haloacid Dehalogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
- 6. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications | MDPI [mdpi.com]
- 7. Specificity and kinetics of haloalkane dehalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. [PDF] Specificity and Kinetics of Haloalkane Dehalogenase* | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3-hydroxybutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-3-hydroxybutanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: The most common method for the synthesis of this compound is the alpha-bromination of 3-hydroxybutanoic acid. This is typically achieved using the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4][5] An alternative approach involves the use of N-Bromosuccinimide (NBS) as the brominating agent.[6][7][8] Another reported synthetic route starts from trans-2,3-epoxybutanoic acid, which has a reported yield of 22%.[9]
Q2: My yield of this compound is consistently low. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Side Reactions: The hydroxyl group at the 3-position can react with the brominating agent, leading to undesired byproducts.
-
Incomplete Reaction: Insufficient reaction time, incorrect temperature, or inadequate mixing can lead to a significant amount of unreacted starting material.
-
Degradation of Product: The product, an α-bromo acid, can be susceptible to degradation, especially during workup and purification.[10]
-
Suboptimal Reagent Purity: The purity of the starting materials and reagents, particularly the brominating agent, is crucial for optimal yield.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A3: The presence of multiple spots on a TLC plate suggests the formation of byproducts. Common impurities include:
-
Unreacted 3-hydroxybutanoic acid: This indicates an incomplete reaction.
-
Dibrominated product: Over-bromination can occur, leading to the formation of 2,2-dibromo-3-hydroxybutanoic acid.
-
Products from reaction at the hydroxyl group: The hydroxyl group may react with the brominating agent or other reagents in the reaction mixture.
-
Elimination product: At higher temperatures, elimination of HBr can lead to the formation of α,β-unsaturated carboxylic acids.[1]
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation, consider the following strategies:
-
Protection of the Hydroxyl Group: Protecting the 3-hydroxyl group as an ether, ester, or acetal (B89532) before bromination can prevent side reactions at this position.[11][12][13][14][15] The protecting group can then be removed after the bromination step.
-
Control of Stoichiometry: Use a precise stoichiometry of the brominating agent to avoid over-bromination.
-
Temperature Control: Maintain the optimal reaction temperature to prevent degradation and unwanted side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.
Q5: What are the recommended purification methods for this compound?
A5: Purification of the crude product is essential to obtain high-purity this compound. Common purification techniques include:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.[10]
-
Aqueous Workup: A carefully designed aqueous workup can help remove water-soluble impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents. | Ensure the purity and reactivity of all reagents, especially the brominating agent. |
| Incorrect reaction temperature. | Optimize the reaction temperature. The HVZ reaction often requires elevated temperatures, but this must be balanced against potential product degradation.[1] | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or other analytical techniques to ensure it goes to completion. | |
| Formation of Multiple Products | Side reactions involving the hydroxyl group. | Protect the hydroxyl group prior to bromination.[11][12] |
| Over-bromination. | Use a controlled amount of the brominating agent (typically 1.0-1.1 equivalents). | |
| High reaction temperature. | Lower the reaction temperature to minimize the formation of elimination byproducts.[1] | |
| Product Degradation during Workup | Hydrolysis of the α-bromo acid. | Perform the aqueous workup at low temperatures and minimize the time the product is in contact with water. |
| Difficulty in Purification | "Oiling out" during recrystallization. | Ensure the correct solvent is used and consider slow cooling to promote crystal formation.[10] |
| Product streaking on TLC. | The compound may be acidic; consider adding a small amount of acetic acid to the mobile phase during column chromatography.[10] |
Experimental Protocols
Protocol 1: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction with Hydroxyl Protection
This protocol involves the protection of the hydroxyl group as an acetate (B1210297) ester, followed by α-bromination and subsequent deprotection.
Part 1: Acetyl Protection of 3-Hydroxybutanoic Acid
-
Dissolve 3-hydroxybutanoic acid (1 equivalent) in acetic anhydride (B1165640) (2 equivalents).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain 3-acetoxybutanoic acid.
Part 2: α-Bromination of 3-Acetoxybutanoic Acid
-
To a solution of 3-acetoxybutanoic acid (1 equivalent) in an inert solvent (e.g., carbon tetrachloride), add a catalytic amount of red phosphorus.
-
Slowly add bromine (1.1 equivalents) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and quench by slowly adding water.
-
Extract the product with a suitable organic solvent and wash the organic layer with sodium thiosulfate (B1220275) solution to remove excess bromine.
-
Dry the organic layer and concentrate to yield crude 2-bromo-3-acetoxybutanoic acid.
Part 3: Deprotection of the Acetyl Group
-
Dissolve the crude 2-bromo-3-acetoxybutanoic acid in a mixture of methanol (B129727) and water.
-
Add a base (e.g., potassium carbonate) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the final product, this compound.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Synthesis using N-Bromosuccinimide (NBS)
This method may offer milder reaction conditions but still benefits from hydroxyl group protection.
-
Protect the hydroxyl group of 3-hydroxybutanoic acid as described in Protocol 1, Part 1.
-
Dissolve the protected 3-acetoxybutanoic acid (1 equivalent) in an appropriate solvent (e.g., carbon tetrachloride).
-
Add N-Bromosuccinimide (1.1 equivalents) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction, filter off the succinimide (B58015) byproduct, and wash the filtrate with water.
-
Dry the organic layer and concentrate to obtain the crude protected product.
-
Deprotect the acetyl group as described in Protocol 1, Part 3 to yield this compound.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Reported Yield | Reference |
| From Epoxybutanoic Acid | trans-2,3-epoxybutanoic acid | HBr | 22% | [9] |
| HVZ Reaction (Inferred) | 3-hydroxybutanoic acid | PBr₃, Br₂ | Variable | [1][2][3] |
| NBS Bromination (Inferred) | 3-hydroxybutanoic acid | NBS, Radical Initiator | Variable | [6][7][8] |
Visualizations
Caption: General workflow for synthesizing this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. scribd.com [scribd.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. lookchem.com [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 14. zmsilane.com [zmsilane.com]
- 15. willingdoncollege.ac.in [willingdoncollege.ac.in]
Technical Support Center: Synthesis of 2-Bromo-3-hydroxybutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-hydroxybutanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this synthesis, which typically proceeds via the Hell-Volhard-Zelinsky (HVZ) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for the synthesis of this compound is the alpha-bromination of 3-hydroxybutanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2][3][4][5][6][7]
Q2: What are the typical reagents and conditions for the HVZ reaction on 3-hydroxybutanoic acid?
A2: The reaction typically involves the use of 3-hydroxybutanoic acid as the substrate, bromine (Br₂) as the halogenating agent, and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃). The reaction conditions are generally harsh, requiring high temperatures (often above 100°C) and prolonged reaction times.[1][3][8]
Q3: What is the mechanism of the Hell-Volhard-Zelinsky reaction?
A3: The reaction proceeds in several steps:
-
Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ (which can be formed in situ from red phosphorus and bromine) to form an acyl bromide.[2][4]
-
Enolization: The acyl bromide, which enolizes more readily than the carboxylic acid, tautomerizes to its enol form.[4]
-
Alpha-Bromination: The enol attacks a molecule of bromine, resulting in the formation of the α-bromo acyl bromide.
-
Hydrolysis: The α-bromo acyl bromide is then hydrolyzed during the workup to yield the final product, this compound.[2]
Q4: Are there any major safety concerns associated with this synthesis?
A4: Yes, several safety precautions must be taken. Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic and may produce hydrogen bromide (HBr) gas, which is also corrosive. Care should be taken during the workup, especially when adding water or alcohols, as this can be a vigorous reaction.
Troubleshooting Guide
This guide addresses common side reactions and experimental issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase reaction time and/or temperature. Ensure sufficient amounts of bromine and phosphorus catalyst are used. |
| Decomposition of the starting material or product. | Avoid excessively high temperatures. The presence of the β-hydroxyl group can make the molecule more susceptible to degradation. | |
| Formation of an unsaturated side product (Crotonic Acid) | Dehydration of the β-hydroxyl group.[9][10] | This is a common side reaction at high temperatures.[1][3] Lowering the reaction temperature may reduce the extent of dehydration. The use of a protecting group for the hydroxyl function can also prevent this. |
| Formation of 3-Bromobutanoic acid | Reaction of the hydroxyl group with PBr₃. | The PBr₃ can react with alcohols to form alkyl bromides.[11] Using a minimal catalytic amount of PBr₃ and carefully controlling the reaction temperature can help minimize this side reaction. Protecting the hydroxyl group is the most effective solution. |
| Formation of polyesters or other polymeric materials | Intermolecular esterification. | The hydroxyl group of one molecule can react with the carboxylic acid (or acyl bromide) of another, especially at high temperatures. Maintaining a more dilute reaction mixture or using a protecting group for the hydroxyl group can mitigate this. |
| Formation of di-brominated products | Use of excess bromine or prolonged reaction times. | Carefully control the stoichiometry of bromine. Monitor the reaction progress by techniques like TLC or GC-MS to stop the reaction once the mono-brominated product is maximized. |
| Difficulty in isolating the product | The product is a polar molecule and may be water-soluble. | Use continuous liquid-liquid extraction or multiple extractions with a suitable organic solvent. Careful purification by column chromatography may be necessary. |
Experimental Protocol: Synthesis of this compound (Adapted from general HVZ procedures)
Disclaimer: This is a generalized and adapted protocol. Researchers should always conduct a thorough literature search and risk assessment before performing any experiment.
Materials:
-
3-hydroxybutanoic acid
-
Red phosphorus
-
Bromine
-
Dichloromethane (B109758) (or other suitable solvent)
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-hydroxybutanoic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add water to the reaction mixture to hydrolyze the acyl bromide intermediate and quench any remaining bromine. This step should be performed in an ice bath as it can be highly exothermic.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether) multiple times.
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any unreacted acid and HBr.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Visualizing the Chemistry
Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction, along with the most common side reactions.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during the synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. Vapor-phase conversion of aqueous 3-hydroxybutyric acid and crotonic acid to propylene over solid acid catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. research-hub.nrel.gov [research-hub.nrel.gov]
- 11. byjus.com [byjus.com]
Technical Support Center: Purification of 2-Bromo-3-hydroxybutanoic Acid
Welcome to the technical support center for the purification of 2-Bromo-3-hydroxybutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its inherent chemical properties:
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High Polarity: The presence of both a carboxylic acid and a hydroxyl group makes the molecule highly polar. This can lead to difficulties in selecting appropriate solvent systems for chromatography and recrystallization, often resulting in poor separation from polar impurities or starting materials.
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Diastereomer Formation: The molecule has two chiral centers, meaning it can exist as a mixture of diastereomers (e.g., (2S,3R) and (2S,3S)). These diastereomers can have very similar physical properties, making their separation challenging.
-
Thermal Instability: Halogenated hydroxy acids can be susceptible to degradation at elevated temperatures, potentially leading to the formation of byproducts during purification steps that involve heating.
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Hygroscopic Nature: The polar functional groups can attract and retain water, which can interfere with crystallization and accurate characterization.
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities depend on the synthetic route, but often include:
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Unreacted Starting Materials: Such as 3-hydroxybutanoic acid.
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Reagents from Synthesis: For example, residual bromine or phosphorus tribromide if the Hell-Volhard-Zelinsky reaction is used.[1][2][3]
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Side-Reaction Products: Including polybrominated species or elimination products.
-
Diastereomers: The presence of undesired diastereomers is a significant purity issue.
Q3: My purified this compound appears as an oil or fails to crystallize. What should I do?
"Oiling out" or failure to crystallize is a common issue with polar molecules. Here are some troubleshooting steps:
-
Solvent System: You may be using a solvent in which the compound is too soluble, or the polarity of the solvent system is not optimal. Experiment with solvent mixtures, such as adding a less polar "anti-solvent" dropwise to a solution of your compound in a polar solvent until turbidity appears, then gently warming to redissolve before slow cooling.[4]
-
Purity: The presence of significant impurities can inhibit crystallization. Consider a preliminary purification step, such as column chromatography, to remove major contaminants.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5][6]
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Cooling Rate: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5]
-
Water Content: Ensure your solvents are dry, as water can sometimes inhibit crystallization.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" | Solvent is too polar; compound is melting before dissolving; cooling is too rapid. | Try a mixed solvent system (e.g., ethanol/water, acetone/hexane).[4] Use a lower boiling point solvent. Allow for slow cooling. |
| No crystals form | Solution is not saturated; supersaturation. | Reduce solvent volume by evaporation.[4][6] Induce crystallization by scratching or seeding.[5][6] Cool to a lower temperature. |
| Low recovery of pure compound | Compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Use a less polar solvent in your recrystallization mixture. Ensure the filtration apparatus is pre-heated. |
| Crystals are colored | Presence of colored impurities. | Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol (B129727) in a dichloromethane/methanol mixture). |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of dichloromethane). |
| Poor separation of diastereomers | Insufficient resolution on the stationary phase. | Consider using a specialized chiral column or derivatizing the sample to enhance separation.[7] |
| Tailing peaks | Strong interaction with the stationary phase; column overloading. | Add a small amount of a modifier like acetic acid to the mobile phase to suppress ionization of the carboxylic acid. Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general approach. The optimal solvent system may need to be determined experimentally.
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when hot. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective for polar compounds.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
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Crystallization: Slowly add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography of this compound
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Stationary Phase: Pack a glass chromatography column with silica (B1680970) gel.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase. Alternatively, for less soluble samples, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel.
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Elution: Start with a mobile phase of low polarity (e.g., 95:5 dichloromethane:methanol) and gradually increase the polarity (e.g., to 90:10 or 85:15 dichloromethane:methanol) to elute the compound.
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
Stability and degradation of 2-Bromo-3-hydroxybutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Bromo-3-hydroxybutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Due to its bifunctional nature (an α-bromo acid and a β-hydroxy acid), it is susceptible to multiple degradation pathways.[1][2]
Q2: What are the expected degradation pathways for this molecule?
A2: Based on its structure, this compound is expected to degrade via the following primary pathways:
-
Hydrolysis: The bromine atom at the alpha position can be substituted by a hydroxyl group, especially in aqueous solutions, to form 2,3-dihydroxybutanoic acid.
-
Intramolecular Cyclization (Epoxide Formation): Under basic conditions, the carboxylate can act as an internal base, promoting the formation of a glycidic acid (an epoxide-containing carboxylic acid) through intramolecular substitution of the bromide.
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Elimination (Dehydration): As a β-hydroxy acid, it can undergo elimination of water upon heating, particularly under acidic or basic conditions, to yield 2-bromo-2-butenoic acid.[3][4]
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which would yield 2-bromo-3-oxobutanoic acid. This can be promoted by oxidizing agents or heat.
-
Photodegradation: Brominated organic compounds can be sensitive to light, leading to debromination or other radical-mediated degradation pathways.[5][6][7]
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration is recommended. It should be stored away from strong bases and oxidizing agents.
Q4: I am observing an unexpected peak in my HPLC analysis during a stability study. What could it be?
A4: An unexpected peak likely corresponds to a degradation product. Depending on the stress condition applied, it could be 2,3-dihydroxybutanoic acid (from hydrolysis), a glycidic acid derivative (from intramolecular cyclization), 2-bromo-2-butenoic acid (from dehydration), or 2-bromo-3-oxobutanoic acid (from oxidation). It is crucial to characterize this new peak using techniques like LC-MS to determine its mass and elucidate its structure.
Q5: My HPLC peaks for this compound are tailing. How can I resolve this?
A5: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[8][9] It is often caused by secondary interactions between the analyte and the silica (B1680970) stationary phase. To resolve this, you can:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.0) with an acid like formic or phosphoric acid will ensure the carboxylic acid is fully protonated, minimizing interactions with residual silanols on the column.[9][10]
-
Use a Buffer: A buffer in the mobile phase can help maintain a consistent pH.[8]
-
Select an Appropriate Column: Consider using a column with end-capping or a polar-embedded phase to reduce silanol (B1196071) interactions.[8][11]
-
Optimize Sample Solvent: Dissolve your sample in the mobile phase to avoid solvent mismatch effects.[10]
Troubleshooting Guides
Issue 1: Rapid Degradation Observed Under Basic Conditions
-
Symptom: Significant loss of the parent compound with the appearance of a new, more polar peak in HPLC analysis when the compound is in a solution with a pH > 7.
-
Probable Cause: Intramolecular cyclization to form an epoxide (glycidic acid). The deprotonated carboxylate acts as an internal nucleophile, displacing the adjacent bromide.
-
Troubleshooting Steps:
-
Confirm Structure: Use LC-MS to check if the mass of the new peak corresponds to the loss of HBr from the parent molecule.
-
pH Control: Avoid exposing the compound to basic conditions, even for short periods. If a basic pH is required for a reaction, use non-nucleophilic bases and low temperatures.
-
Protective Group Strategy: For multi-step syntheses, consider protecting the carboxylic acid or hydroxyl group to prevent this intramolecular reaction.
-
Issue 2: Formation of Multiple Degradation Products During Thermal Stress Testing
-
Symptom: When heated, especially above ambient temperature, multiple new peaks appear in the chromatogram.
-
Probable Cause: Thermal stress can induce multiple degradation pathways simultaneously, including dehydration (elimination of water) and potentially decarboxylation or oxidation.
-
Troubleshooting Steps:
-
Systematic Analysis: Analyze samples at different temperatures and time points to understand the rate of formation of each degradant.
-
Identify Products: Use LC-MS/MS and NMR to identify the structures of the major degradation products. This will help to confirm if dehydration is the primary pathway.
-
Lower Temperature: If possible, conduct subsequent experimental steps at a lower temperature to minimize thermal degradation.
-
Data Presentation
Table 1: Typical Forced Degradation Results for this compound
| Stress Condition | Parameters | % Degradation (Illustrative) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60 °C for 24h | 5-10% | 2,3-dihydroxybutanoic acid |
| Basic Hydrolysis | 0.1 M NaOH at 25 °C for 4h | > 50% | 3-methyl-2,3-epoxybutanoic acid |
| Oxidative | 3% H₂O₂ at 25 °C for 24h | 10-15% | 2-bromo-3-oxobutanoic acid |
| Thermal | 80 °C for 48h | 15-25% | 2-bromo-2-butenoic acid, other minor products |
| Photolytic | ICH Q1B conditions | 5-15% | Debrominated products, other minor products |
Disclaimer: The quantitative data presented is illustrative and based on the expected chemical reactivity. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, in line with ICH guidelines.[1][2][12]
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Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and water.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 1 M NaOH, and dilute to a suitable concentration for analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for analysis.[2]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound (in a suitable solvent like water/acetonitrile) in an oven at 60°C. Sample at regular intervals.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30-32 min: 60% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dilute samples from the forced degradation study with the mobile phase (initial conditions) to a final concentration of approximately 100 µg/mL.
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 4. fiveable.me [fiveable.me]
- 5. fda.gov [fda.gov]
- 6. rdlaboratories.com [rdlaboratories.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-3-hydroxybutanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-3-hydroxybutanoic acid. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for the synthesis of this compound is the alpha-bromination of 3-hydroxybutanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the use of bromine (Br₂) and a phosphorus trihalide, typically phosphorus tribromide (PBr₃), as a catalyst.[1][2][3][4][5][6]
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
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Side reactions: The presence of a hydroxyl group can lead to side reactions, such as elimination to form crotonic acid, especially at high temperatures.[2][6]
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Over-bromination: The reaction can sometimes lead to the formation of di-brominated products if not carefully controlled.
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Purification: Separating the desired product from the starting material, byproducts, and reaction intermediates can be challenging due to similar polarities.
-
Harsh reaction conditions: The Hell-Volhard-Zelinsky reaction often requires high temperatures and prolonged reaction times, which can lead to degradation of the product.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For TLC analysis, a sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. ¹H NMR can be used to monitor the disappearance of the α-proton signal of the starting material and the appearance of the corresponding signal in the product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Inactive reagents (e.g., old PBr₃ or Br₂).2. Insufficient reaction temperature or time.3. Presence of water in the reaction mixture. | 1. Use freshly distilled or new reagents.2. Gradually increase the reaction temperature and/or extend the reaction time while monitoring the reaction progress.3. Ensure all glassware is oven-dried and reagents are anhydrous. |
| Formation of significant side products (e.g., crotonic acid) | 1. Excessively high reaction temperature.2. Prolonged reaction time at elevated temperatures. | 1. Optimize the reaction temperature. Start with a lower temperature and gradually increase it.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Product is a dark, tar-like substance | 1. Decomposition of the starting material or product at high temperatures.2. Presence of impurities in the starting material. | 1. Lower the reaction temperature and consider using a milder brominating agent if possible.2. Purify the starting 3-hydroxybutanoic acid before the reaction. |
| Difficulty in purifying the product | 1. Co-elution of the product and starting material during chromatography.2. The product is an oil and does not crystallize. | 1. Optimize the solvent system for column chromatography to achieve better separation.2. Attempt purification via distillation under reduced pressure or try different solvent systems for recrystallization. |
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield of this compound
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 80 | 12 | 45 | Incomplete conversion of starting material. |
| 2 | 100 | 10 | 65 | Good conversion with minimal side products. |
| 3 | 120 | 8 | 75 | Higher yield but noticeable formation of elimination byproduct. |
| 4 | 140 | 6 | 60 | Significant decomposition and lower yield of the desired product. |
Note: The data presented in this table is representative and may vary based on specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction
Materials:
-
3-hydroxybutanoic acid
-
Red phosphorus
-
Bromine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add 3-hydroxybutanoic acid (0.1 mol) and a catalytic amount of red phosphorus (0.01 mol) to the flask.
-
Slowly add bromine (0.11 mol) from the dropping funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 100-110 °C for 8-10 hours, or until the evolution of hydrogen bromide gas ceases.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add water to quench the excess bromine and phosphorus tribromide.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Hell volhard-zelinski reaction | PPTX [slideshare.net]
- 4. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
Technical Support Center: Spectroscopic Analysis of 2-Bromo-3-hydroxybutanoic Acid
Welcome to the technical support center for the spectroscopic analysis of 2-Bromo-3-hydroxybutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
Q1: My ¹H NMR spectrum shows broad peaks for the hydroxyl (-OH) and carboxylic acid (-COOH) protons. Is this normal?
A1: Yes, peak broadening for hydroxyl and carboxylic acid protons is common. This is often due to:
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Chemical Exchange: These acidic protons can exchange with each other and with trace amounts of water in the deuterated solvent. This rapid exchange leads to a broadening of the signals.
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Hydrogen Bonding: Intermolecular hydrogen bonding between molecules of this compound can also contribute to peak broadening. The extent of hydrogen bonding can be concentration-dependent.
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Solvent Effects: The choice of NMR solvent can influence the chemical shift and appearance of these peaks. In solvents like DMSO-d₆, hydrogen bonding with the solvent can lead to sharper -OH and -COOH peaks compared to CDCl₃.
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The broad -OH and -COOH peaks should diminish or disappear as the protons are replaced by deuterium, confirming their identity.
-
Vary Concentration: Try running the sample at a lower concentration to reduce intermolecular hydrogen bonding.
-
Change Solvent: Acquiring the spectrum in a different solvent (e.g., DMSO-d₆ or Methanol-d₄) can alter hydrogen bonding and chemical exchange rates, potentially resulting in sharper peaks.[1][2][3]
Q2: I am having difficulty distinguishing between the erythro and threo diastereomers in the ¹H NMR spectrum. What should I look for?
A2: Distinguishing between the erythro and threo diastereomers relies on the differences in their coupling constants (³J_HH) between the vicinal protons on C2 and C3. Due to the different spatial arrangements of these protons in the two diastereomers, their coupling constants will differ.
-
Karplus Relationship: The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the two coupled protons. In the more stable staggered conformations, the erythro and threo isomers will exhibit different average dihedral angles, leading to different coupling constants.
-
Expected Differences: Generally, one diastereomer will show a larger coupling constant than the other. While exact values can vary with solvent and temperature, a noticeable difference in the ³J_H2-H3 coupling is the key to differentiation.
Troubleshooting Steps:
-
High-Field NMR: Use a higher field spectrometer (e.g., 500 MHz or above) to achieve better signal dispersion and more accurate measurement of coupling constants.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy) can help in unambiguously identifying which protons are coupled to each other, aiding in the assignment of the H2 and H3 signals for each diastereomer.
Q3: My spectrum has more peaks than expected, even after purification. What could be the cause?
A3: The presence of unexpected peaks could be due to several factors:
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Residual Solvents: Small amounts of solvents from the reaction or purification steps (e.g., ethyl acetate, hexanes, methanol) are common contaminants.
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Impurities from Synthesis: If synthesized from crotonic acid, unreacted starting material or byproducts like 3-bromobutanoic acid could be present.
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Diastereomeric Mixture: If your reaction is not stereospecific, you will have a mixture of erythro and threo diastereomers, effectively doubling the number of peaks for the core structure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks in ¹H NMR.
¹³C NMR Spectroscopy
Q4: Why am I having trouble getting a good ¹³C NMR spectrum? The signal-to-noise ratio is very low.
A4: This is a common issue with ¹³C NMR spectroscopy due to the low natural abundance of the ¹³C isotope (~1.1%) and the longer relaxation times of carbon nuclei compared to protons.
Troubleshooting Steps:
-
Increase Concentration: Use a more concentrated sample if possible.
-
Increase Number of Scans: Acquiring a larger number of scans will improve the signal-to-noise ratio. This may require a longer experiment time.
-
Optimize Relaxation Delay: Ensure the relaxation delay (d1) is adequate, especially for quaternary carbons like the carboxylic acid carbon, which have longer relaxation times.
Infrared (IR) Spectroscopy
Q5: The O-H stretching band in my IR spectrum is very broad and obscuring other peaks. How can I interpret this region?
A5: The broad O-H band, typically spanning from 2500-3300 cm⁻¹ for the carboxylic acid and 3200-3600 cm⁻¹ for the alcohol, is characteristic and results from strong hydrogen bonding.[4][5][6] While it can obscure other signals, its presence is a key indicator of these functional groups.
Troubleshooting/Interpretation Tips:
-
Look for C-H stretches: The sp³ C-H stretching vibrations should still be visible as sharper peaks on top of the broad O-H band, typically in the 2850-3000 cm⁻¹ region.
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Carbonyl Peak: Focus on the strong, sharp carbonyl (C=O) stretch of the carboxylic acid, which is expected around 1700-1725 cm⁻¹. Its presence, along with the broad O-H, confirms the carboxylic acid group.
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C-O Stretch: Look for the C-O stretching vibrations in the fingerprint region (around 1000-1300 cm⁻¹) which will also support the presence of the alcohol and carboxylic acid.
Mass Spectrometry (MS)
Q6: I don't see a clear molecular ion peak in my Electron Ionization (EI) mass spectrum. Why?
A6: It is common for the molecular ion (M⁺) of alcohols and carboxylic acids to be weak or absent in EI-MS.[7] This is because the molecular ion readily undergoes fragmentation.
Expected Fragmentation:
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Loss of Bromine: A peak corresponding to [M-Br]⁺ is expected due to the cleavage of the C-Br bond.
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Loss of H₂O: Dehydration can lead to a peak at [M-18]⁺.
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Loss of COOH: Decarboxylation can result in a peak at [M-45]⁺.[7]
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Alpha-Cleavage: Cleavage of the bond between C2 and C3 can occur.
Troubleshooting Steps:
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Use a Softer Ionization Technique: Methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" and are more likely to show a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, which can confirm the molecular weight.
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Look for Isotopic Patterns: The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments. This is a very useful tool for identifying fragments.
Quantitative Data Summary
The following tables provide predicted and typical spectroscopic data for this compound. Note that experimental values can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton | Predicted δ (ppm) - erythro | Predicted δ (ppm) - threo | Multiplicity | Typical J (Hz) |
| H1 (-CH₃) | ~1.3 | ~1.4 | Doublet | ³J = 6-7 |
| H2 (-CHBr) | ~4.2 | ~4.3 | Doublet of Quartets | ³J_H2-H3 ≈ 4-6 (erythro), ≈ 7-9 (threo) |
| H3 (-CHOH) | ~4.4 | ~4.5 | Multiplet | ³J_H3-H1 = 6-7 |
| -OH | Variable (broad) | Variable (broad) | Singlet (broad) | - |
| -COOH | Variable (broad) | Variable (broad) | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ)
| Carbon | Predicted δ (ppm) |
| C1 (-CH₃) | ~20-25 |
| C2 (-CHBr) | ~50-55 |
| C3 (-CHOH) | ~70-75 |
| C4 (-COOH) | ~170-175 |
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad |
| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |
| Alkane | C-H stretch | 2850-3000 | Medium-Strong |
| Carboxylic Acid | C=O stretch | 1700-1725 | Strong |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
| Alcohol | C-O stretch | 1000-1250 | Medium |
| Alkyl Bromide | C-Br stretch | 515-690 | Medium-Weak |
Table 4: Expected Fragments in EI-Mass Spectrometry
| m/z | Identity | Notes |
| 183/185 | [C₄H₇BrO₃]⁺ | Molecular Ion (M⁺) - May be weak or absent |
| 165/167 | [C₄H₅BrO₂]⁺ | Loss of H₂O |
| 138/140 | [C₃H₅BrO]⁺ | Loss of COOH |
| 104 | [C₄H₈O₃]⁺ | Loss of Br |
| 45 | [COOH]⁺ | Carboxyl fragment |
Experimental Protocols
NMR Sample Preparation
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer the solution into a standard 5 mm NMR tube using a pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol, then allow it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the ATR press arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
After analysis, clean the crystal thoroughly.
Mass Spectrometry (Direct Infusion ESI)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Set the mass spectrometer to the desired ionization mode (positive or negative ESI).
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Visualizations
Logical Relationship of Diastereomer Analysis
Caption: Differentiating diastereomers using ¹H NMR coupling constants.
References
Technical Support Center: Enhancing Stereoselectivity in 2-Bromo-3-hydroxybutanoic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the stereoselective synthesis of 2-Bromo-3-hydroxybutanoic acid. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in overcoming common challenges and enhancing stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for controlling the stereochemistry in the synthesis of this compound?
A1: The primary strategies for controlling the stereochemistry in the synthesis of this compound revolve around two main approaches:
-
Diastereoselective Bromohydroxylation of Crotonic Acid Isomers: The geometry of the starting alkene (E- or Z-crotonic acid) dictates the diastereomeric outcome of the bromohydroxylation reaction. The reaction proceeds through a bromonium ion intermediate, leading to an anti-addition of the bromine and hydroxyl groups. Therefore, using E-crotonic acid will predominantly yield the threo diastereomer, while Z-crotonic acid will yield the erythro diastereomer.
-
Enantioselective Catalysis: To control the enantioselectivity (i.e., forming a specific enantiomer like (2R, 3S) over (2S, 3R)), a chiral catalyst is employed. Chiral ligands, such as those derived from cinchona alkaloids (e.g., (DHQD)₂PHAL), can induce facial selectivity in the attack of the bromine source on the double bond, leading to the preferential formation of one enantiomer.
Q2: How can I synthesize a specific stereoisomer of this compound?
A2: To synthesize a specific stereoisomer, you need to combine diastereoselective and enantioselective strategies:
-
For threo isomers ((2R,3S) and (2S,3R)): Start with E-crotonic acid. Use a chiral catalyst to favor the formation of the desired enantiomer. For example, a specific enantiomer of a chiral catalyst will favor the formation of the (2R,3S) isomer, while its pseudo-enantiomer will favor the (2S,3R) isomer.
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For erythro isomers ((2R,3R) and (2S,3S)): Start with Z-crotonic acid. Similar to the threo isomers, use a chiral catalyst and its pseudo-enantiomer to selectively synthesize the (2R,3R) or (2S,3S) isomer.
Q3: What are the common sources of bromine for the bromohydroxylation reaction?
A3: Several bromine sources can be used, with N-Bromosuccinimide (NBS) being one of the most common and convenient due to its solid nature and ease of handling. Other reagents include dibromoisocyanuric acid (DBI) and molecular bromine (Br₂). The choice of bromine source can influence the reaction's efficiency and side-product profile.
Q4: Can I use bromolactonization to synthesize this compound?
A4: Bromolactonization of a suitable precursor, such as 3-butenoic acid, can be a powerful method for stereocontrolled synthesis. This intramolecular reaction proceeds through a bromonium ion intermediate, and the subsequent ring-closing by the carboxylic acid group is stereospecific. The stereochemistry of the newly formed C-Br and C-O bonds is well-defined. By using chiral catalysts, enantioselective bromolactonization can be achieved, providing access to chiral bromolactones which can then be hydrolyzed to the desired this compound.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (mixture of threo and erythro isomers) | 1. Impure starting material (mixture of E and Z-crotonic acid). 2. Isomerization of the starting alkene under reaction conditions. 3. Non-stereospecific reaction pathway competing with the desired bromonium ion mechanism. | 1. Ensure the geometric purity of the starting crotonic acid isomer using techniques like NMR spectroscopy or GC. 2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize isomerization. 3. Use non-polar solvents to favor the bromonium ion pathway. |
| Low Enantioselectivity | 1. Inactive or degraded chiral catalyst. 2. Racemic background reaction proceeding without catalyst involvement. 3. Incorrect catalyst loading or reaction temperature. 4. Presence of impurities that poison the catalyst. | 1. Use a fresh batch of catalyst and handle it under an inert atmosphere if it's air- or moisture-sensitive. 2. Lower the reaction temperature to suppress the uncatalyzed reaction. Ensure slow addition of the bromine source. 3. Optimize catalyst loading and temperature through systematic screening. 4. Purify all reagents and solvents before use. |
| Low Yield | 1. Incomplete reaction. 2. Formation of side products (e.g., dibrominated product, lactones). 3. Degradation of the product during workup or purification. | 1. Monitor the reaction by TLC or NMR to ensure completion. If necessary, increase reaction time or temperature cautiously. 2. Use a stoichiometric amount of the bromine source. The presence of excess water as the nucleophile can help minimize dibromination. 3. Perform workup and purification at low temperatures and avoid strongly acidic or basic conditions if the product is sensitive. |
| Difficulty in Purifying Stereoisomers | 1. Similar polarities of the diastereomers. 2. Enantiomers are inseparable by standard chromatography. | 1. For diastereomers, utilize flash column chromatography with a carefully optimized solvent system. Sometimes, derivatization to esters or amides can improve separation. 2. For enantiomers, chiral HPLC or derivatization with a chiral resolving agent to form diastereomeric salts, followed by separation and removal of the resolving agent, is necessary. |
Data Presentation
The following tables summarize expected outcomes for the stereoselective synthesis of this compound based on analogous reactions in the literature. Note that the exact values can vary depending on the specific reaction conditions.
Table 1: Expected Diastereoselectivity from Bromohydroxylation of Crotonic Acid Isomers
| Starting Alkene | Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |
| E-Crotonic Acid | threo | >95:5 |
| Z-Crotonic Acid | erythro | >95:5 |
Table 2: Representative Enantioselectivity in Asymmetric Bromohydroxylation of α,β-Unsaturated Allylic Alcohols with Chiral Catalysts
| Substrate | Chiral Catalyst | Bromine Source | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Cinnamyl alcohol | (DHQD)₂PHAL | N-Bromobenzamide | CH₃CN/H₂O | -30 | 87 | 95 |
| 4-Methylcinnamyl alcohol | (DHQD)₂PHAL | N-Bromobenzamide | CH₃CN/H₂O | -30 | 75 | 94 |
| 4-Chlorocinnamyl alcohol | (DHQD)₂PHAL | N-Bromobenzamide | CH₃CN/H₂O | -30 | 87 | 93 |
Data is based on the enantioselective bromohydroxylation of cinnamyl alcohols, which are structurally similar to crotonic acid. Similar high enantioselectivities are expected for crotonic acid under optimized conditions.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of threo-2-Bromo-3-hydroxybutanoic Acid
This protocol is adapted from the general procedure for the bromohydroxylation of alkenes.
-
Materials:
-
E-Crotonic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
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Saturated aqueous sodium thiosulfate (B1220275) solution
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Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve E-crotonic acid in a 1:1 mixture of DMSO and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the threo-2-Bromo-3-hydroxybutanoic acid.
-
Protocol 2: Enantioselective Synthesis of (2R,3S)-2-Bromo-3-hydroxybutanoic Acid
This protocol is a hypothetical adaptation based on the enantioselective bromohydroxylation of allylic alcohols.
-
Materials:
-
E-Crotonic acid (1.0 eq)
-
(DHQD)₂PHAL (0.1 eq)
-
N-Bromobenzamide (1.2 eq)
-
(-)-Camphorsulfonic acid (CSA) (0.1 eq)
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Acetonitrile (B52724) (CH₃CN)
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Water
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate (B1210297)
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Hexanes
-
-
Procedure:
-
To a solution of E-crotonic acid and (DHQD)₂PHAL in a 10:1 mixture of acetonitrile and water, add (-)-CSA.
-
Cool the mixture to -30 °C.
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Add N-Bromobenzamide in one portion.
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Stir the reaction at -30 °C for 72 hours.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the mixture with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the enantiomerically enriched (2R,3S)-2-Bromo-3-hydroxybutanoic acid.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this technical support center.
Caption: Diastereoselective synthesis based on alkene geometry.
Caption: Workflow for enantioselective synthesis.
Caption: Troubleshooting logic for low stereoselectivity.
Overcoming low reactivity of 2-Bromo-3-hydroxybutanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-Bromo-3-hydroxybutanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound show low reactivity in standard nucleophilic substitution reactions?
A1: The observed low reactivity of this compound is often attributed to a combination of intramolecular factors. The primary reasons include:
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Intramolecular Hydrogen Bonding: The hydroxyl group at the C3 position can form a hydrogen bond with the carboxylic acid group. This can create a stable six-membered ring-like structure that increases the molecule's conformational rigidity and shields the reactive centers from an incoming nucleophile.
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Neighboring Group Participation: Under certain conditions, particularly basic, the hydroxyl group can act as an internal nucleophile. This can lead to the formation of side products such as epoxides or lactones, thus consuming the starting material and reducing the yield of the desired substitution product.
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Steric Hindrance: The presence of the hydroxyl group and the bromine atom on adjacent carbons can create steric congestion, hindering the approach of bulky nucleophiles to the electrophilic carbon at the C2 position.
Q2: What are the common side products I should be aware of when working with this compound?
A2: The most common side products arise from the intramolecular reactivity of the hydroxyl group. These include:
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trans-2,3-Epoxybutanoic acid: Formed under basic conditions where the hydroxyl group deprotonates and attacks the carbon bearing the bromine atom in an intramolecular SN2 reaction.
-
β-Lactone (3-methyloxetan-2-one): Although less common, cyclization involving the carboxylate can occur under specific conditions.
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Elimination Products: With strong, non-nucleophilic bases, dehydrohalogenation can occur to yield unsaturated hydroxy acids.
Q3: How can I increase the yield of my desired substitution product?
A3: Several strategies can be employed to overcome the low reactivity and minimize side reactions:
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Protection of the Hydroxyl Group: Converting the hydroxyl group to a less reactive protecting group (e.g., silyl (B83357) ether, acetate) prevents its interference in the reaction.
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Activation of the Carboxylic Acid: For reactions involving the carboxyl group (e.g., esterification, amidation), using coupling agents can enhance its reactivity.
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Optimization of Reaction Conditions: Modifying the solvent, temperature, and choice of base can significantly influence the reaction outcome.
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Alternative Synthetic Routes: In some cases, it may be more efficient to introduce the bromine atom after functionalizing the hydroxyl or carboxyl group.
Troubleshooting Guides
Issue 1: Low Yield in Esterification with a Hindered Alcohol
Problem: Attempting to esterify this compound with a sterically hindered secondary or tertiary alcohol under standard Fischer esterification conditions results in low conversion and decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low esterification yield.
Data Presentation: Comparison of Esterification Methods
| Method | Alcohol | Protecting Group | Coupling/Activating Agent | Typical Yield |
| Fischer | Isopropanol | None | H₂SO₄ (cat.) | 15-25% |
| Fischer | Isopropanol | TBDMS | H₂SO₄ (cat.) | 60-75% |
| Mitsunobu | Isopropanol | None | DIAD, PPh₃ | 70-85% |
| Steglich | tert-Butanol | None | DCC, DMAP | 40-55% |
| Steglich | tert-Butanol | Acetyl | DCC, DMAP | 75-90% |
Issue 2: Low Yield in Amidation with a Secondary Amine
Problem: Direct reaction of this compound with a secondary amine (e.g., diethylamine) upon heating gives a complex mixture with a low yield of the desired amide.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amidation yield.
Data Presentation: Comparison of Amidation Methods
| Amine | Protecting Group | Coupling Agent | Base | Typical Yield |
| Diethylamine | None | None (Thermal) | None | <10% |
| Diethylamine | Acetyl | None (Thermal) | None | 30-40% |
| Diethylamine | None | EDC·HCl | DIPEA | 65-80% |
| Diethylamine | TBDMS | HATU | DIPEA | 85-95% |
Issue 3: Formation of Epoxide Side Product in SN2 Reactions
Problem: When attempting to substitute the bromide with a nucleophile under basic conditions, the major product isolated is trans-2,3-epoxybutanoic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for epoxide side product formation.
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group as a TBDMS Ether
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.5 M).
-
Add imidazole (B134444) (2.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the TBDMS-protected acid.
Protocol 2: Mitsunobu Esterification
-
Dissolve the this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M).
-
Add triphenylphosphine (B44618) (PPh₃, 1.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired ester.
Protocol 3: Amide Coupling using EDC
-
Dissolve this compound (1.0 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) in anhydrous DMF (0.5 M).
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq).
-
Stir at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Nucleophilic Substitution using Phase Transfer Catalysis (PTC)
-
To a vigorously stirred biphasic mixture of a solution of the nucleophile (e.g., sodium azide, 2.0 eq) in water (1.0 M) and a solution of this compound (1.0 eq) in toluene (B28343) (1.0 M), add a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB, 0.1 eq).
-
Heat the mixture to 50-70 °C and stir vigorously for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and separate the layers.
-
Extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by chromatography or crystallization.
Preventing byproduct formation in 2-Bromo-3-hydroxybutanoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3-hydroxybutanoic acid. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound under basic conditions?
Under basic conditions, this compound typically undergoes an intramolecular SN2 reaction to form trans-2,3-epoxybutanoic acid. The carboxylate group, formed by deprotonation of the carboxylic acid, acts as a nucleophile, displacing the bromide ion.
Q2: What are the common byproducts observed in reactions involving this compound?
The main potential byproducts are:
-
β-Propiolactone, 3-methyl- : Formed through an alternative intramolecular cyclization where the hydroxyl group acts as the nucleophile.
-
Crotonaldehyde : Can be formed through dehydrobromination to yield 2-bromo-2-butenoic acid, followed by decarboxylation.
-
Unreacted Starting Material : Incomplete reaction can lead to the presence of this compound in the final product mixture.
Q3: How can I minimize the formation of the β-lactone byproduct?
Formation of the β-lactone is generally less favorable than epoxide formation under basic conditions due to the better nucleophilicity of the carboxylate anion compared to the hydroxyl group. To further suppress this side reaction, it is advisable to use a stoichiometric amount of a non-nucleophilic base at low temperatures to ensure the carboxylic acid is fully deprotonated without promoting the hydroxyl group's nucleophilicity.
Q4: What conditions favor the formation of crotonaldehyde?
Harsh reaction conditions, such as high temperatures and the use of strong, sterically hindered bases, can promote the elimination reaction (dehydrobromination) that leads to the formation of an unsaturated intermediate, which can then decarboxylate to form crotonaldehyde. To avoid this, it is recommended to use milder bases and maintain lower reaction temperatures.
Q5: How can I monitor the progress of my reaction and identify byproducts?
Thin Layer Chromatography (TLC) can be used for qualitative monitoring of the reaction progress. For detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique, often requiring derivatization of the acidic and hydroxyl functional groups to increase volatility. High-Performance Liquid Chromatography (HPLC) can also be employed for the separation and quantification of the components in the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of trans-2,3-epoxybutanoic acid | 1. Incomplete reaction. 2. Formation of significant amounts of byproducts. 3. Suboptimal reaction temperature. | 1. Increase reaction time or consider a slight excess of the base. 2. Refer to the byproduct minimization strategies below. 3. Optimize the temperature; too low may slow the reaction, too high may favor byproduct formation. |
| Presence of β-lactone byproduct | The hydroxyl group is competing with the carboxylate as a nucleophile. | Use a non-nucleophilic base (e.g., sodium hydride) in a stoichiometric amount to ensure complete deprotonation of the carboxylic acid. Maintain a low reaction temperature (e.g., 0-25°C). |
| Detection of crotonaldehyde | Dehydrobromination and subsequent decarboxylation are occurring. | Use a milder base (e.g., sodium bicarbonate, potassium carbonate). Avoid excessive heat. |
| Difficulty in isolating the pure epoxide | Similar polarities of the product and byproducts. | Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). Alternatively, derivatization of the carboxylic acid to an ester prior to purification might aid separation. |
Experimental Protocols
Protocol 1: Synthesis of trans-2,3-Epoxybutanoic Acid
This protocol is designed to maximize the yield of the desired epoxide while minimizing byproduct formation.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium bicarbonate (1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a small amount of acetic acid).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data
The following table summarizes hypothetical yield data based on different reaction conditions to illustrate the impact on byproduct formation.
| Base | Temperature (°C) | Yield of Epoxide (%) | Yield of β-Lactone (%) | Yield of Crotonaldehyde (%) |
| NaHCO₃ | 0 to 25 | 85 | <5 | Not Detected |
| NaOH (1M aq.) | 25 | 70 | 10 | <2 |
| Potassium t-butoxide | 50 | 40 | 15 | 25 |
| Sodium Hydride | 0 to 25 | 90 | <2 | Not Detected |
Visualizations
Reaction Pathways
Technical Support Center: Synthesis of 2-Bromo-3-hydroxybutanoic Acid
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability issues encountered during the synthesis of 2-Bromo-3-hydroxybutanoic acid. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most prevalent method for the synthesis of this compound is the alpha-bromination of 3-hydroxybutanoic acid, typically via a Hell-Volhard-Zelinsky (HVZ) reaction or a variation thereof. This reaction involves the use of a brominating agent in the presence of a phosphorus catalyst. Another potential, though less direct, route involves the ring-opening of trans-2,3-epoxybutanoic acid with a bromide source.
Q2: What are the main challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound presents several challenges:
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Exothermic Reaction Control: Bromination reactions are often highly exothermic.[1] Managing the heat generated is critical on a larger scale to prevent runaway reactions and the formation of byproducts.
-
Reagent Handling and Safety: Handling large quantities of bromine or other corrosive brominating agents requires specialized equipment and stringent safety protocols.
-
Byproduct Formation: Increased reaction temperatures and prolonged reaction times on a larger scale can lead to a higher proportion of undesirable byproducts, such as di-brominated compounds and β-unsaturated carboxylic acids.[2]
-
Stereocontrol: Maintaining the desired stereochemistry at the C2 and C3 positions can be challenging, and changes in reaction conditions during scale-up can affect the stereochemical outcome.
-
Purification: Isolating the pure product from starting materials, byproducts, and residual reagents can be more complex at a larger scale, often requiring more sophisticated purification techniques than simple lab-scale recrystallization.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Reagent Quality: Ensure the 3-hydroxybutanoic acid is of high purity and the brominating agent (e.g., Br₂) and phosphorus catalyst (e.g., PBr₃ or red phosphorus) are fresh and active. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or NMR. The HVZ reaction can be slow, and insufficient reaction time will lead to low conversion.[3] While higher temperatures can increase the reaction rate, they may also lead to byproduct formation.[2] A careful optimization of the temperature profile is necessary. |
| Byproduct Formation | Control Temperature: Implement efficient cooling and controlled addition of the brominating agent to maintain the optimal reaction temperature and minimize the formation of elimination byproducts (β-unsaturated carboxylic acids).[1][2] Stoichiometry Control: Use a precise stoichiometry of the brominating agent to avoid the formation of di-brominated products. A slight excess may be needed for full conversion, but a large excess should be avoided. |
| Degradation of Product | Aqueous Work-up Conditions: During work-up, avoid prolonged exposure to high pH or high temperatures, which can promote hydrolysis of the bromine or other degradation pathways. |
Issue 2: Poor Stereoselectivity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Reaction Temperature | The stereoselectivity of bromination reactions can be highly dependent on the reaction temperature.[4] It is crucial to maintain a consistent and optimized temperature throughout the reaction. Small-scale experiments should be conducted to determine the optimal temperature for the desired stereoisomer. |
| Reaction Mechanism | The stereochemical outcome of the HVZ reaction is influenced by the enolization and subsequent bromination steps. The choice of solvent and the nature of the phosphorus catalyst can impact the transition state and, consequently, the stereoselectivity. |
| Starting Material Purity | The stereochemical purity of the starting 3-hydroxybutanoic acid will directly impact the purity of the final product. Ensure the enantiomeric or diastereomeric purity of the starting material is high. |
Issue 3: Difficulties in Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| "Oiling Out" During Crystallization | Solvent Selection: this compound is a polar molecule. Finding a suitable single solvent for recrystallization can be challenging. Consider using a solvent system (a mixture of a good solvent and a poor solvent) to induce crystallization.[5] Cooling Rate: Allow the solution to cool slowly to promote the formation of well-defined crystals rather than an oil. Seeding the solution with a small crystal of the pure product can also help initiate crystallization.[5] |
| Co-crystallization of Impurities | Multiple Recrystallizations: If the product is still impure after one crystallization, a second recrystallization from a different solvent system may be necessary.[5] Chromatography: For high-purity requirements, column chromatography may be unavoidable. Due to the polar nature of the compound, hydrophilic interaction chromatography (HILIC) or reversed-phase chromatography with a highly aqueous mobile phase might be effective.[6] |
| Residual Phosphorus Compounds | Work-up Procedure: Ensure the aqueous work-up effectively removes all phosphorus-containing byproducts. Multiple extractions with an appropriate organic solvent and washes with a mild base can help. |
Experimental Protocols
Key Experiment: Hell-Volhard-Zelinsky Bromination of 3-Hydroxybutanoic Acid (Lab Scale)
This protocol is a representative procedure and may require optimization for specific stereochemical outcomes and scales.
Materials:
-
3-Hydroxybutanoic acid
-
Red phosphorus
-
Bromine (Br₂)
-
Dichloromethane (DCM, anhydrous)
-
Water (deionized)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
To a stirred solution of 3-hydroxybutanoic acid in anhydrous dichloromethane, add a catalytic amount of red phosphorus.
-
Cool the mixture in an ice bath.
-
Slowly add bromine dropwise to the reaction mixture, ensuring the temperature does not exceed the desired range (e.g., 20-30 °C). The addition is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or ¹H NMR. The reaction may take several hours to reach completion.
-
Once the reaction is complete, quench the excess bromine by carefully adding a saturated solution of sodium bicarbonate until the red color of bromine disappears.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes representative reaction parameters and outcomes. Note that specific results can vary significantly based on the exact reaction conditions and scale.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Considerations for Scale-up |
| Yield | 22-60% (Reported yields for similar brominations vary)[7] | Typically lower than lab scale initially, optimization required | Heat transfer, mixing efficiency, and prolonged reaction times can negatively impact yield. |
| Purity (before purification) | 70-90% | 60-85% | Increased byproduct formation at larger scales necessitates more robust purification. |
| Reaction Time | 4-24 hours | 12-48 hours | Slower reagent addition and heat dissipation at scale can extend reaction times. |
| Temperature | 20-60 °C | 20-50 °C (Tighter control required) | Maintaining a consistent temperature is critical for both yield and stereoselectivity.[4] |
| Stirring Speed | 300-500 rpm | Dependent on reactor geometry | Efficient mixing is crucial for heat and mass transfer. |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Signaling Pathway: Hell-Volhard-Zelinsky Reaction Mechanism
Caption: Key steps of the Hell-Volhard-Zelinsky reaction.
References
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Bromo-3-hydroxybutanoic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. 2-Bromo-3-hydroxybutanoic acid, a versatile intermediate, is no exception. This guide provides a comparative analysis of two prominent methods for its synthesis: the bromination of crotonic acid and the ring-opening of trans-2,3-epoxybutanoic acid. We will delve into the experimental protocols, compare the quantitative data, and visualize the reaction pathways to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Bromination of Crotonic Acid | Method 2: Hydrobromination of trans-2,3-Epoxybutanoic Acid |
| Starting Material | Crotonic Acid | trans-2,3-Epoxybutanoic Acid |
| Key Reagents | Mercuric Acetate (B1210297), Potassium Bromide, Bromine | Sodium Bromide, Water |
| Product | α-Bromo-β-methoxy-n-butyric acid (intermediate) | (R,R)-2-bromo-3-hydroxybutanoic acid |
| Reported Yield | 88-93% (crude bromo acid mixture)[1] | 22%[2] |
| Stereochemistry | Mixture of stereoisomers[1] | Specific for the anti-3-bromo-2-hydroxybutanoic acid isomer |
| Reaction Conditions | Room temperature for initial step, then ice bath | 40°C |
| Reaction Time | 48 hours for initial step, then 20-40 minutes for bromination[1] | 8 hours |
Method 1: Synthesis via Bromination of Crotonic Acid
This classical approach involves the methoxymercuration of crotonic acid followed by bromination. The procedure, adapted from a well-established method for a similar substrate, offers high yields of the crude product.[1]
Experimental Protocol
A. α-Bromo-β-methoxy-n-butyric acid
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In a 5-liter flask, dissolve 640 g (2 moles) of mercuric acetate and 172 g (2 moles) of crotonic acid in 3 liters of methanol (B129727) by warming on a steam cone and shaking.[1]
-
Allow the solution to stand at room temperature for 48 hours. If precipitation is slow to initiate, scratch the flask with a glass rod after 3-4 hours.[1]
-
Filter the precipitate, wash it twice with 300-ml portions of methanol, and air-dry the solid.
-
Powder the dried material and dissolve it in a solution of 360 g (3 moles) of potassium bromide in 2 liters of water.[1]
-
Cool the solution in an ice bath and expose it to direct sunlight.
-
With stirring, add a solution of 320 g (2 moles) of bromine and 360 g (3 moles) of potassium bromide in 600 ml of water over 20-40 minutes, avoiding a large excess of bromine.[1]
-
After allowing the mixture to stand for 10-15 minutes, destroy any excess bromine with sodium bisulfite.
-
Extract the solution once with 300 ml of ether.
-
Acidify the aqueous layer with 400 ml of 40% hydrobromic acid and then extract it six times with 800-ml portions of ether.[1]
-
Combine the ether extracts, wash once with a small volume of cold water, and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation to obtain the crude bromo acid mixture. The reported yield of the crude product is 350–370 g (88–93% based on the initial crotonic acid).[1]
Note: This procedure yields a mixture of stereoisomeric α-bromo-β-methoxy-n-butyric acids. Further purification by fractional distillation under reduced pressure can be performed.
Reaction Pathway
Caption: Bromination of Crotonic Acid Pathway.
Method 2: Synthesis via Ring-Opening of trans-2,3-Epoxybutanoic Acid
This method provides a more direct route to a specific stereoisomer of this compound through the acid-catalyzed ring-opening of an epoxide. While the reported yield is lower than the bromination of crotonic acid, it offers better stereocontrol.[2]
Experimental Protocol
A detailed experimental protocol for this specific transformation with a 22% yield is mentioned in the literature, however, the full text was not accessible.[2] The general procedure for such a reaction involves the following steps:
-
Dissolving trans-2,3-epoxybutanoic acid in water.
-
Adding sodium bromide as the bromide source.
-
Adjusting the pH to acidic conditions (e.g., pH=2.0).
-
Heating the reaction mixture (e.g., at 40°C) for a specified time (e.g., 8 hours).
-
Extraction and purification of the product.
Further investigation into the cited literature (DOI:10.1021/jo0156215) is recommended to obtain the precise experimental details.
Reaction Pathway
Caption: Epoxide Ring-Opening Pathway.
Conclusion
The choice between these two synthetic methods for this compound will largely depend on the specific requirements of the researcher. The bromination of crotonic acid offers a high-yield route to a mixture of bromo-methoxy acids, which may then require further separation or modification.[1] This method is well-documented and utilizes readily available starting materials.
On the other hand, the ring-opening of trans-2,3-epoxybutanoic acid provides a more direct pathway to a specific stereoisomer of the desired product, which is advantageous for stereospecific syntheses.[2] However, the reported yield is significantly lower, and obtaining the starting epoxide may be an additional synthetic step.
For research prioritizing high yield and not requiring immediate stereochemical purity, the bromination of crotonic acid appears to be the more favorable option. For applications demanding a specific stereoisomer from the outset, the epoxide ring-opening method, despite its lower yield, is the more strategic choice. Further optimization of the reaction conditions for the epoxide opening could potentially improve its efficiency.
References
A Comparative Analysis of the Reactivity of 2-Bromo-3-hydroxybutanoic Acid and Its Analogs
For Immediate Release
A comprehensive guide comparing the chemical reactivity of 2-Bromo-3-hydroxybutanoic acid with its chloro- and iodo- analogs has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of their performance in key chemical transformations, supported by available experimental data and detailed methodologies.
Introduction to Reactivity in α-Halo-β-Hydroxy Acids
This compound belongs to the class of α-halo-β-hydroxy acids, compounds of significant interest in organic synthesis and medicinal chemistry. The reactivity of these molecules is primarily dictated by the nature of the halogen atom at the α-position and the presence of the hydroxyl group at the β-position. These functional groups allow for a variety of chemical transformations, including nucleophilic substitution, esterification, and intramolecular cyclization. Understanding the relative reactivity of different halogenated analogs is crucial for designing synthetic routes and developing novel bioactive compounds.
The general trend in reactivity for alkyl halides follows the order I > Br > Cl, which is attributed to the bond strength between the carbon and the halogen atom (C-X bond) and the stability of the resulting halide ion as a leaving group. The C-I bond is the weakest and longest, making iodide the best leaving group, while the C-Cl bond is the strongest and shortest, rendering chloride the poorest leaving group among the three. This fundamental principle is expected to govern the comparative reactivity of 2-iodo-, 2-bromo-, and 2-chloro-3-hydroxybutanoic acid.
Key Reactions and Comparative Reactivity
A pivotal reaction for α-halo-β-hydroxy acids is the intramolecular SN2 reaction to form an epoxide. This transformation is typically induced by a base, which deprotonates the hydroxyl group, allowing the resulting alkoxide to attack the carbon bearing the halogen in a backside attack, displacing the halide ion.
Data Summary
The following table summarizes the key physical properties of this compound and its chloro- and iodo- analogs, which can influence their reactivity and handling.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 2-Chloro-3-hydroxybutanoic acid | C₄H₇ClO₃ | 138.55[1] | 0.2[1] | 2[1] | 3[1] |
| This compound | C₄H₇BrO₃ | 183.00[2] | 0.4[2] | 2[2] | 3[2] |
| 2-Iodo-3-hydroxybutanoic acid | C₄H₇IO₃ | 230.00 | ~0.7 (estimated) | 2 | 3 |
Note: Data for 2-Iodo-3-hydroxybutanoic acid is estimated based on trends observed in similar compounds.
Experimental Protocols
While specific comparative experimental protocols are not widely published, a general procedure for inducing and monitoring the intramolecular cyclization of these compounds can be outlined as follows:
Experimental Protocol: Base-Mediated Intramolecular Cyclization of 2-Halo-3-hydroxybutanoic Acids
-
Dissolution: Dissolve an equimolar amount of the respective 2-halo-3-hydroxybutanoic acid (chloro, bromo, or iodo) in a suitable aprotic solvent (e.g., tetrahydrofuran (B95107) or acetonitrile).
-
Base Addition: To the stirred solution at a controlled temperature (e.g., 0 °C or room temperature), add one equivalent of a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide).
-
Reaction Monitoring: Monitor the progress of the reaction over time using an appropriate analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or nuclear magnetic resonance (NMR) spectroscopy. The disappearance of the starting material and the appearance of the corresponding epoxide product should be tracked.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product to determine the yield of the epoxide. For a comparative study, it is crucial to maintain identical reaction conditions (concentration, temperature, and stoichiometry) for all three halogenated compounds.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathway and a conceptual workflow for comparing the reactivity of these compounds.
Relevance in Drug Development
Halogenated organic compounds play a significant role in medicinal chemistry. The introduction of a halogen atom can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] While no specific signaling pathways involving this compound have been identified in the available literature, its structural motif as an α-halo-β-hydroxy acid makes it a potential candidate for investigation as an enzyme inhibitor or a building block for more complex bioactive molecules. For instance, compounds with similar functionalities have been explored as mechanism-based inhibitors of enzymes like dopamine (B1211576) beta-hydroxylase.[4] The design and synthesis of bioactive compounds often utilize such versatile chemical scaffolds.[5][6]
Conclusion
Based on fundamental principles of organic chemistry, the reactivity of 2-halo-3-hydroxybutanoic acids is predicted to follow the order: 2-iodo- > 2-bromo- > 2-chloro-3-hydroxybutanoic acid. This trend is primarily governed by the leaving group ability of the halide. While direct quantitative experimental data is sparse, this guide provides a framework for researchers to conduct comparative studies and further elucidate the reactivity of these important compounds. The potential for these molecules to serve as precursors or active agents in drug discovery warrants further investigation into their biological activities.
References
- 1. 2-Chloro-3-hydroxy-butyric acid | C4H7ClO3 | CID 542232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Biological efficacy of 2-Bromo-3-hydroxybutanoic acid versus other compounds
A comprehensive comparison of the biological efficacy of 2-Bromo-3-hydroxybutanoic acid with relevant compounds cannot be provided at this time due to a lack of available scientific literature and experimental data.
Extensive searches of scientific databases and literature have yielded no specific information on the biological activity, mechanism of action, or comparative efficacy of this compound. Research articles detailing its effects in biological assays, on cell lines, or in preclinical models are not publicly available. Consequently, there are no established compounds against which its performance can be objectively compared.
While information on the structurally related, non-brominated compound, 3-hydroxybutyrate (B1226725) (beta-hydroxybutyrate) , is abundant, the introduction of a bromine atom to the molecule, as in this compound, would significantly alter its chemical properties and, therefore, its biological activity. It is not scientifically sound to extrapolate the known effects of 3-hydroxybutyrate to its brominated analog.
Similarly, while there is research on the biological effects of other brominated organic compounds, such as the inhibition of fatty acid oxidation by 2-bromooctanoate, these findings are specific to those molecules and cannot be directly attributed to this compound without specific experimental evidence.
There is currently a significant gap in the scientific literature regarding the biological efficacy of this compound. No experimental data is available to support the creation of a comparison guide, including data tables, experimental protocols, or signaling pathway diagrams as requested.
Further research is required to elucidate the potential biological activities of this compound. Such research would need to include:
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In vitro assays: To determine the compound's effects on specific enzymes, receptors, or cellular processes.
-
Cell-based studies: To evaluate its impact on various cell lines, assessing parameters such as cytotoxicity, proliferation, and metabolic changes.
-
In vivo studies: To investigate its physiological and pharmacological effects in animal models.
Without this foundational research, any discussion of the biological efficacy of this compound would be purely speculative. Therefore, a comparison guide meeting the specified requirements cannot be generated.
A Comparative Guide to the Purity Assessment of Synthesized 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for assessing the purity of synthesized 2-Bromo-3-hydroxybutanoic acid, a valuable building block in pharmaceutical and organic synthesis. We present a plausible synthetic route, identify potential impurities, and detail analytical techniques for their detection and quantification. Furthermore, a comparison with a non-halogenated alternative, 2,3-dihydroxybutanoic acid, is provided to highlight differences in synthesis and analytical considerations.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the direct bromination of a suitable precursor, such as 3-hydroxybutanoic acid, using hydrobromic acid (HBr). This reaction proceeds via nucleophilic substitution at the alpha-carbon to the carboxylic acid.
Reaction Scheme:
While seemingly straightforward, this synthesis can lead to the formation of several impurities that necessitate robust analytical methods for their identification and quantification to ensure the purity of the final product.
Potential Impurities in Synthesized this compound
The primary impurities of concern in this synthesis are:
-
Unreacted Starting Material: 3-Hydroxybutanoic acid.
-
Dehydration Product: Crotonic acid, formed by the elimination of water from 3-hydroxybutanoic acid under acidic conditions.
The presence of these impurities can affect the yield, reactivity, and safety profile of the final product, making their removal and the accurate assessment of purity critical.
Purity Assessment Methodologies
A multi-technique approach is recommended for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture. A reversed-phase C18 column is typically effective for the separation of these polar organic acids.
Illustrative HPLC Data:
The following table summarizes the expected retention times for the target compound and its potential impurities under typical reversed-phase HPLC conditions.
| Compound | Retention Time (min) |
| 3-Hydroxybutanoic acid | ~ 3.5 |
| This compound | ~ 5.2 |
| Crotonic acid | ~ 6.8 |
Note: Retention times are illustrative and will vary depending on the specific HPLC system, column, and mobile phase composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the synthesized product and the identification of impurities. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Chemical Shifts (in D₂O):
| Compound | Key ¹H NMR Signals (ppm) |
| 3-Hydroxybutanoic acid | ~4.2 (m, 1H, CH-OH), ~2.5 (d, 2H, CH₂), ~1.2 (d, 3H, CH₃) |
| This compound | ~4.5 (d, 1H, CH-Br), ~4.3 (m, 1H, CH-OH), ~1.3 (d, 3H, CH₃) |
| Crotonic acid | ~7.1 (dq, 1H, =CH), ~5.9 (dq, 1H, =CH), ~1.9 (d, 3H, CH₃) |
Expected ¹³C NMR Chemical Shifts (in D₂O):
| Compound | Key ¹³C NMR Signals (ppm) |
| 3-Hydroxybutanoic acid | ~178 (C=O), ~65 (CH-OH), ~45 (CH₂), ~22 (CH₃) |
| This compound | ~175 (C=O), ~68 (CH-OH), ~55 (CH-Br), ~21 (CH₃) |
| Crotonic acid | ~171 (C=O), ~145 (=CH), ~124 (=CH), ~18 (CH₃) |
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the synthesized product and identify impurities. The expected exact mass for this compound is 181.9579 g/mol .
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Hydroxybutanoic acid
-
48% Hydrobromic acid (HBr)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-hydroxybutanoic acid in toluene.
-
Add a stoichiometric excess of 48% hydrobromic acid.
-
Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with brine to remove excess HBr.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
Procedure:
-
Prepare standard solutions of 3-hydroxybutanoic acid, this compound, and crotonic acid in the mobile phase.
-
Prepare a solution of the synthesized product in the mobile phase.
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Set the UV detector to 210 nm.
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity of the synthesized product based on the peak areas.
Comparison with an Alternative: 2,3-Dihydroxybutanoic Acid
For applications where the bromine atom is not essential, 2,3-dihydroxybutanoic acid presents a non-halogenated alternative.
Synthesis of 2,3-Dihydroxybutanoic Acid
A common route to 2,3-dihydroxybutanoic acid is the dihydroxylation of crotonic acid using an oxidizing agent like potassium permanganate (B83412) or osmium tetroxide.
Reaction Scheme:
Comparison of Synthesis and Purity Assessment:
| Feature | This compound | 2,3-Dihydroxybutanoic Acid |
| Synthesis Precursor | 3-Hydroxybutanoic acid | Crotonic acid |
| Key Reagent | Hydrobromic acid (HBr) | Oxidizing agent (e.g., KMnO₄) |
| Potential Impurities | Unreacted starting material, crotonic acid | Unreacted starting material, over-oxidation products |
| Primary Analytical Challenge | Resolving structurally similar starting material and product. | Monitoring for various oxidation byproducts. |
Visualizing the Workflow and Logic
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Purity Assessment Logic
Caption: Logical flow for the purity assessment of synthesized this compound.
This guide provides a foundational understanding for the purity assessment of synthesized this compound. Researchers are encouraged to adapt and validate these methods for their specific laboratory conditions and regulatory requirements.
A Comparative Guide to the Analytical Techniques for 2-Bromo-3-hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the quantification and characterization of 2-Bromo-3-hydroxybutanoic acid. The selection of an appropriate analytical method is critical for ensuring the quality, purity, and stability of this compound in research and pharmaceutical development. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration.
Data Presentation: A Comparative Overview
The following table summarizes the typical quantitative performance characteristics of the discussed analytical techniques. It is important to note that these values are estimates based on the analysis of structurally similar organic acids and would require specific method development and validation for this compound.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Linearity (R²) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | 0.03 - 1 µg/mL[1][2] | 0.1 - 3 µg/mL[1][2] | >0.999[2] | < 5%[1] | Robust, versatile, widely available. | Requires a chromophore for sensitive detection. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | 3 - 300 ng/mL[3][4] | 10 - 1000 ng/mL[3][4] | >0.99[3][4] | < 15%[5] | High sensitivity and selectivity, structural information. | Requires derivatization for non-volatile analytes. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Analyte and instrument dependent. | Analyte and instrument dependent. | Excellent | < 2% | Absolute quantification without a reference standard of the analyte, structural elucidation. | Lower sensitivity compared to chromatographic methods. |
| Potentiometric Titration | Measurement of potential change during a neutralization reaction. | Concentration dependent. | Concentration dependent. | Not Applicable | < 1% | Simple, inexpensive, high precision for bulk analysis. | Not suitable for trace analysis, less selective. |
Mandatory Visualization: Analytical Workflow
The following diagram illustrates a general workflow for the analysis of this compound, from sample reception to final data analysis.
Caption: General analytical workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the analysis of this compound. These are model protocols based on methods for similar compounds and must be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from validated methods for the analysis of organic acids.[1][6][7]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a solution of 5 mM phosphoric acid in water (pH adjusted to 2.1).[6][7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: External standard calibration curve prepared with known concentrations of a this compound reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary.[8] This protocol is based on the analysis of similar hydroxy acids.[8]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
Dry the sample under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.
-
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Quantification: Using a suitable internal standard (e.g., a deuterated analog) and constructing a calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[9]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic acid or dimethyl sulfone). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) to allow for full magnetization recovery.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Potentiometric Titration
This classical technique is suitable for determining the bulk purity of the acidic compound.[10]
-
Instrumentation: Potentiometric titrator with a pH electrode.
-
Titrant: Standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH).
-
Sample Preparation: Accurately weigh a suitable amount of this compound and dissolve it in deionized water.
-
Procedure:
-
Immerse the pH electrode in the sample solution.
-
Titrate the sample with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Endpoint Determination: The equivalence point is determined from the point of maximum inflection on the titration curve (the first derivative of the pH vs. volume curve).
-
Calculation: The purity of the acid can be calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Guide to In-Vitro and In-Vivo Studies of 2-Bromo-3-hydroxybutanoic Acid: A Call for Future Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological effects of 2-Bromo-3-hydroxybutanoic acid. To date, no specific in-vitro or in-vivo studies detailing its efficacy, mechanism of action, or toxicological profile have been published. This guide, therefore, serves not as a comparison of existing data, but as a framework for the essential research required to elucidate the potential of this compound. For researchers, scientists, and drug development professionals, this document outlines the necessary experimental pathways to bridge this critical knowledge gap.
The current body of information on this compound is primarily limited to its chemical and physical properties, as cataloged in chemical databases such as PubChem.[1][2][3][4][5][6] While some research exists on structurally related compounds, such as 2-Bromo-3-nitrobenzoic acid and oligo(3-hydroxybutanoate) conjugates, direct extrapolation of their biological activities to this compound is not scientifically sound without direct experimental validation.[7][8]
To facilitate future research and provide a clear roadmap for investigation, this guide presents a hypothetical framework for the in-vitro and in-vivo studies that are imperative for a thorough understanding of this compound.
Proposed In-Vitro Studies
A foundational understanding of a compound's biological activity begins at the cellular and molecular level. The following in-vitro assays are proposed to establish a baseline biological profile for this compound.
Table 1: Proposed In-Vitro Assays for this compound
| Assay Type | Objective | Key Parameters to be Measured | Potential Cell Lines |
| Cytotoxicity Assays (e.g., MTT, LDH) | To determine the concentration at which the compound becomes toxic to cells. | IC50 (Inhibitory Concentration 50%) | A panel of cancerous and non-cancerous cell lines (e.g., HeLa, HEK293, HepG2) |
| Enzyme Inhibition Assays | To identify specific molecular targets of the compound. | Ki (Inhibition constant), IC50 | Relevant purified enzymes based on predicted activity (e.g., kinases, proteases) |
| Receptor Binding Assays | To determine if the compound interacts with specific cell surface or nuclear receptors. | Kd (Dissociation constant), Bmax (Maximum binding capacity) | Cells overexpressing target receptors |
| Gene Expression Analysis (e.g., qPCR, RNA-Seq) | To understand the effect of the compound on cellular signaling pathways. | Fold change in gene expression | Relevant cell lines treated with the compound |
| Anti-inflammatory Assays | To assess the potential of the compound to reduce inflammation. | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) |
| Antimicrobial Assays | To determine the compound's ability to inhibit the growth of microorganisms. | Minimum Inhibitory Concentration (MIC) | Panel of pathogenic bacteria and fungi |
Experimental Protocol: A Hypothetical MTT Assay for Cytotoxicity
-
Cell Seeding: Plate a chosen cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Caption: Workflow for determining cytotoxicity using an MTT assay.
Proposed In-Vivo Studies
Following promising in-vitro results, in-vivo studies in animal models are crucial to understand the compound's behavior in a whole organism.
Table 2: Proposed In-Vivo Studies for this compound
| Study Type | Objective | Key Parameters to be Measured | Animal Model |
| Pharmacokinetic (PK) Study | To determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. | Cmax, Tmax, AUC, half-life | Rodents (e.g., mice, rats) |
| Acute Toxicity Study | To determine the short-term toxic effects and the lethal dose of the compound. | LD50 (Lethal Dose 50%), clinical signs of toxicity | Rodents |
| Efficacy Studies | To evaluate the therapeutic effect of the compound in a disease model. | Disease-specific endpoints (e.g., tumor size reduction, improved cognitive function) | Relevant disease models (e.g., tumor xenograft models, neurodegenerative disease models) |
| Chronic Toxicity Study | To assess the long-term toxic effects of repeated exposure to the compound. | Histopathological changes, blood chemistry alterations | Rodents |
Experimental Protocol: A Hypothetical Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimate male and female C57BL/6 mice to the laboratory conditions for at least one week.
-
Compound Administration: Administer a single dose of this compound to the mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.
Caption: Workflow for a pharmacokinetic study in a mouse model.
Bridging In-Vitro and In-Vivo: A Hypothetical Signaling Pathway
Should in-vitro studies suggest that this compound impacts a specific signaling pathway, for example, by inhibiting a key kinase, subsequent in-vivo studies would aim to confirm this mechanism.
Caption: Hypothetical inhibition of a signaling pathway by the compound.
References
- 1. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 88155653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. (2S,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 15466666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oligo(3-hydroxybutanoate) conjugates with acetylsalicylic acid and their antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Bromo-3-hydroxybutanoic Acid: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive benchmark analysis of 2-Bromo-3-hydroxybutanoic acid, offering a comparative assessment against its known stereoisomers. Designed for researchers, scientists, and professionals in drug development, this document furnishes available data on physicochemical properties, spectroscopic profiles, and proposed analytical methodologies. Due to a scarcity of published experimental data for this compound and its stereoisomers, this guide combines computed data from public databases with established analytical protocols for structurally related compounds.
Physicochemical Properties
The following table summarizes key physicochemical properties of the four stereoisomers of this compound. These values are primarily computed and sourced from publicly available chemical databases. Experimental data for a related compound, 2-Bromo-3-methylbutyric acid, is included for reference.
| Property | (2S,3R) | (2R,3S) | (2S,3S) | (2R,3R) | 2-Bromo-3-methylbutyric acid (Experimental) |
| CAS Number | 70702-03-3[1][2][3] | 138877-01-7 | Not Available | 81968-18-5 | 565-74-2 |
| Molecular Weight ( g/mol ) | 183.00[1][4] | 183.00 | 183.00 | 183.00[4] | 181.03[5] |
| Exact Mass (Da) | 181.95786[1][2] | 181.95786 | 181.95786 | 181.95786[4] | Not Available |
| XLogP3 | 0.4[1][2] | 0.4 | Not Available | 0.4[4] | 1.3[6] |
| Hydrogen Bond Donor Count | 2[1][2] | 2 | Not Available | 2[4] | 1[6] |
| Hydrogen Bond Acceptor Count | 3[1][2] | 3 | Not Available | 3[4] | 2[6] |
| Rotatable Bond Count | 2[1][2] | 2 | Not Available | 2[4] | 2[6] |
| Topological Polar Surface Area (Ų) | 57.5[1][4] | 57.5 | Not Available | 57.5[4] | 37.3[6] |
| Boiling Point (°C) | 292.3±25.0 (Predicted)[2] | Not Available | Not Available | Not Available | 124-126 (at 20 mmHg)[5] |
| Melting Point (°C) | Not Available | Not Available | Not Available | Not Available | 39-42[5] |
Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl (CH₃), hydroxyl (OH), and methine (CH) protons. Chemical shifts and splitting patterns will be indicative of the relative stereochemistry. For example, a doublet for the methyl group and multiplets for the two methine protons are expected. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Four distinct carbon signals corresponding to the methyl, two methine, and the carboxyl carbons. The chemical shifts will be influenced by the electronegativity of the bromine and oxygen substituents. |
| IR Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. C-O and C-Br stretching vibrations are also expected in the fingerprint region.[7] |
| Mass Spectrometry (GC-MS) | The mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns for bromine (M and M+2 peaks of nearly equal intensity). Fragmentation patterns will likely involve the loss of H₂O, COOH, and Br.[8] |
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. The following protocols are representative methodologies based on standard organic chemistry techniques and procedures for similar compounds.
Synthesis: Stereoselective Bromination of Crotonic Acid Derivatives
A common route to compounds of this class involves the stereoselective bromination of a chiral derivative of crotonic acid.
-
Esterification: Protect the carboxylic acid of crotonic acid as an ester (e.g., methyl or ethyl ester).
-
Asymmetric Dihydroxylation: Introduce two hydroxyl groups across the double bond using an asymmetric dihydroxylation catalyst (e.g., AD-mix-α or AD-mix-β) to establish the desired stereochemistry at C2 and C3.
-
Selective Bromination: Selectively replace one of the hydroxyl groups with bromine using a suitable brominating agent (e.g., PBr₃ or HBr). The choice of reagents and reaction conditions will influence the stereochemical outcome.
-
Hydrolysis: Deprotect the ester to yield the final this compound.
Purification: Column Chromatography
Purification of the final product can be achieved using silica (B1680970) gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Purity and Structural Confirmation: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for purity assessment and to confirm the molecular weight and fragmentation pattern. Due to the low volatility of the analyte, derivatization is likely necessary.
-
Derivatization: Esterify the carboxylic acid (e.g., with diazomethane (B1218177) or by Fischer esterification) to increase volatility.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 250°C).
-
MS Detection: Electron ionization (EI) with a full scan.
Mandatory Visualizations
Proposed Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.
Caption: A typical workflow for the synthesis, purification, and analysis of this compound.
Potential Cellular Effects of Alpha-Hydroxy Acids
As specific biological data for this compound is lacking, this diagram illustrates the general cellular effects attributed to alpha-hydroxy acids (AHAs), a class to which this compound belongs.
Caption: A simplified diagram showing the potential cellular mechanisms of alpha-hydroxy acids on the skin.
Disclaimer: The information provided in this guide is intended for research and informational purposes only. The majority of the quantitative data is based on computational models and has not been experimentally verified. Researchers should independently validate these findings and protocols.
References
- 1. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. (2R,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 88155653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ブロモ-3-メチル酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (2R,3S)-2-bromo-3-hydroxy-4-methylpentanoic acid | C6H11BrO3 | CID 11052936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]
A Comparative Guide to 2-Bromo-3-hydroxybutanoic Acid and its Potential as a Phosphoglycolate Phosphatase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Bromo-3-hydroxybutanoic acid and its potential as an inhibitor of phosphoglycolate phosphatase (PGP), a critical enzyme in both plant and mammalian metabolism. Due to its structural similarity to the natural substrate of PGP, 2-phosphoglycolate (B1263510), this compound presents itself as a compound of significant interest for research into metabolic regulation and potential therapeutic applications. This document outlines the known functions of PGP, compares known inhibitors, and provides detailed experimental protocols for researchers to conduct their own cross-validation studies.
Introduction to this compound and Phosphoglycolate Phosphatase
This compound is a halogenated carboxylic acid.[1][2][3] Its structural analogy to 2-phosphoglycolate, the substrate for phosphoglycolate phosphatase (PGP), suggests it may act as a competitive inhibitor of this enzyme.[4][5] PGP is a crucial enzyme that catalyzes the conversion of 2-phosphoglycolate to glycolate (B3277807) and phosphate (B84403).[4] In plants, PGP is a key component of the photorespiratory pathway, which salvages carbon lost during the oxygenase activity of RuBisCO.[4][6] In mammals, PGP has been identified as glycerol-3-phosphate phosphatase (G3PP), playing a significant role in regulating glucose and lipid metabolism.[7][8] Given this dual role, inhibitors of PGP are valuable tools for studying metabolic pathways and may hold therapeutic potential.
Comparative Analysis of Phosphoglycolate Phosphatase Inhibitors
| Compound/Inhibitor | Target Enzyme | Organism/Tissue | Inhibition Constant (IC50/Ki) | Inhibition Type | Reference |
| 2-Phosphoglycolate (Substrate) | Triosephosphate Isomerase (TPI) | Pea | ~15 µM (Ki) | Competitive | [9] |
| Sedoheptulose 1,7-bisphosphate Phosphatase (SBPase) | Arabidopsis thaliana | ~10 µM (Ki) | Competitive | [9] | |
| CP1 | Phosphoglycolate Phosphatase (PGP) | Murine | IC50 ≈ 0.36 µM | Mixed | [10] |
| CP2 | Phosphoglycolate Phosphatase (PGP) | Murine | IC50 ≈ 1.4 µM | Competitive | [10] |
| CP3 | Phosphoglycolate Phosphatase (PGP) | Murine | IC50 ≈ 0.8 µM | Competitive | [10] |
| Okadaic Acid | Protein Phosphatase 2A (PP2A) | General | Potent Inhibitor | Not Specified | [11] |
| Fostriecin | Protein Phosphatase 2A (PP2A) | General | Potent Inhibitor | Not Specified | [11] |
| Phospho(enol)pyruvate (PEP) | Phosphofructokinase (PFK) | Bacillus stearothermophilus | - | Antagonizes substrate binding | [12] |
| Phosphoglycolate (PG) | Phosphofructokinase (PFK) | Bacillus stearothermophilus | Binds with ~10-fold lower affinity than PEP | Antagonizes substrate binding | [12] |
Experimental Protocols
To facilitate the cross-validation of this compound as a potential PGP inhibitor, the following detailed experimental protocols for PGP activity assays are provided.
Protocol 1: Colorimetric Phosphoglycolate Phosphatase (PGP) Activity Assay
This widely used assay measures the amount of inorganic phosphate released from the enzymatic reaction.
Materials:
-
Purified PGP enzyme or cell/tissue extract
-
2-phosphoglycolate (substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
Inhibitor stock solution (e.g., this compound dissolved in a suitable solvent)
-
Malachite Green colorimetric reagent for phosphate detection
-
Phosphate standard solution (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Create a series of dilutions of the phosphate standard solution in the assay buffer to generate a standard curve.
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, PGP enzyme, and varying concentrations of the inhibitor (or vehicle control).
-
Initiate Reaction: Start the reaction by adding the 2-phosphoglycolate substrate to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Stop Reaction and Develop Color: Add the Malachite Green reagent to each well to stop the reaction and initiate color development.
-
Measure Absorbance: After a 15-30 minute incubation for color development, measure the absorbance at approximately 620-650 nm using a microplate reader.[13]
-
Data Analysis: Calculate the concentration of phosphate released using the standard curve. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
Protocol 2: Coupled Spectrophotometric PGP Activity Assay
This continuous assay couples the production of glycolate to a detectable color change.
Materials:
-
Purified PGP enzyme or cell/tissue extract
-
2-phosphoglycolate (substrate)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2)
-
Inhibitor stock solution
-
Glycolate oxidase (GOX)
-
Horseradish peroxidase (HRP)
-
o-dianisidine (chromogenic substrate)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, GOX, HRP, and o-dianisidine.
-
Add Enzyme and Inhibitor: Add the PGP enzyme and varying concentrations of the inhibitor to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the 2-phosphoglycolate substrate.
-
Monitor Absorbance: Immediately monitor the increase in absorbance at 440 nm over time in a spectrophotometer.[14] The rate of color change is proportional to the PGP activity.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percentage of inhibition and IC50 value.
Visualizing Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Role of PGP/G3PP in Metabolism.
Caption: Experimental Workflow for PGP Inhibitor Screening.
References
- 1. This compound | C4H7BrO3 | CID 13135688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2-bromo-3-hydroxybutanoic acid | C4H7BrO3 | CID 10921164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,3R)-3-bromo-2-hydroxybutanoic acid | C4H7BrO3 | CID 88155653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphoglycolate phosphatase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Glycolytic flux control by drugging phosphoglycolate phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the inhibition by phospho(enol)pyruvate and phosphoglycolate of phosphofructokinase from B. stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Phosphoglycolate Phosphatase Activity via a Coupled Reaction Using Recombinant Glycolate Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Properties of 2-Bromo-3-hydroxybutanoic Acid Derivatives: An Inferential Analysis
A comprehensive review of the direct pharmacological effects of 2-bromo-3-hydroxybutanoic acid and its derivatives reveals a notable gap in the current scientific literature. While specific experimental data for this class of compounds is limited, this guide provides a comparative analysis based on the known biological activities of structurally related molecules, including other halogenated fatty acids and short-chain hydroxy acids. This report is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into potential pharmacological activities, proposing experimental designs for their investigation, and highlighting areas for future research.
Inferred Pharmacological Profile
Based on studies of analogous compounds, derivatives of this compound are postulated to interact with key metabolic and signaling pathways. The introduction of a bromine atom can significantly alter the physicochemical properties of the parent molecule, potentially enhancing its interaction with biological targets and modifying its metabolic stability.
Potential Enzyme Inhibition
One of the most plausible mechanisms of action for this compound derivatives is the inhibition of enzymes involved in fatty acid metabolism. For instance, studies on other α-brominated fatty acids have demonstrated their ability to inhibit enzymes such as 3-ketothiolase, a critical enzyme in the β-oxidation of fatty acids. This inhibition is often irreversible and mechanism-based.
Table 1: Comparative Inhibitory Activity of Related α-Brominated Fatty Acids on Thiolase I
| Compound | Target Enzyme | Organism | IC50/Ki | Reference |
| 2-Bromooctanoyl-CoA | 3-Ketothiolase I | Rat Liver Mitochondria | Irreversible inactivation at 10 µM | [F. M. Fouad et al., 1979] |
| 2-Bromopalmitoyl-CoA | Carnitine Palmitoyltransferase | Rat Liver Mitochondria | Potent Inhibitor | [C. L. Hoppel et al., 1974] |
Note: Data for this compound derivatives is not available and is presented here as a template for future research.
Modulation of Cellular Signaling
The hydroxy moiety in this compound suggests potential interactions with signaling pathways regulated by other hydroxy fatty acids, such as the beta-hydroxybutyrate signaling cascade. Beta-hydroxybutyrate is known to act as an endogenous inhibitor of histone deacetylases (HDACs) and a ligand for specific G-protein coupled receptors (GPCRs), leading to anti-inflammatory and neuroprotective effects. It is conceivable that bromination could modulate these activities.
Table 2: Potential Signaling Pathways Modulated by this compound Derivatives (Hypothetical)
| Signaling Pathway | Potential Effect | Putative Molecular Target |
| Fatty Acid β-oxidation | Inhibition | 3-Ketothiolase |
| Histone Acetylation | Increased Acetylation | Histone Deacetylases (HDACs) |
| GPCR Signaling | Agonism/Antagonism | GPR109A (HCAR2) |
Proposed Experimental Protocols
To elucidate the pharmacological properties of this compound derivatives, a series of in vitro and in cell-based assays are proposed.
Enzyme Inhibition Assay: 3-Ketothiolase Activity
This experiment aims to determine if this compound derivatives inhibit the activity of 3-ketothiolase.
Methodology:
-
Enzyme Source: Purified recombinant human 3-ketothiolase.
-
Substrate: Acetoacetyl-CoA.
-
Assay Principle: The thiolysis of acetoacetyl-CoA by 3-ketothiolase in the presence of Coenzyme A results in the formation of two molecules of acetyl-CoA. The rate of this reaction can be monitored by measuring the decrease in absorbance of the enolate form of acetoacetyl-CoA at 303 nm.
-
Procedure:
-
The enzyme is pre-incubated with varying concentrations of the this compound derivative for a set period.
-
The reaction is initiated by the addition of acetoacetyl-CoA and Coenzyme A.
-
The change in absorbance at 303 nm is recorded over time using a spectrophotometer.
-
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value for each derivative is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Inhibition Assay Workflow
Cell-Based Assay: Histone Deacetylase (HDAC) Inhibition
This protocol assesses the ability of the derivatives to inhibit HDAC activity in a cellular context.
Methodology:
-
Cell Line: A human cell line, such as HEK293T or HeLa.
-
Assay Principle: The assay measures the level of histone acetylation, which is expected to increase upon HDAC inhibition. This can be quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for acetylated histones.
-
Procedure:
-
Cells are cultured and treated with various concentrations of the this compound derivative for 24 hours.
-
Histones are extracted from the cell lysates.
-
The level of histone H3 acetylation (at a specific lysine (B10760008) residue, e.g., H3K9ac) is quantified using a commercially available ELISA kit.
-
-
Data Analysis: The relative increase in histone acetylation compared to untreated controls is calculated, and the EC50 value for each derivative is determined.
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-3-hydroxybutanoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to laboratory safety and regulatory adherence. This document provides a comprehensive guide to the proper disposal procedures for 2-Bromo-3-hydroxybutanoic acid, a corrosive compound that requires careful handling to mitigate environmental and health risks.
Immediate Safety and Handling Precautions
Before commencing any disposal protocol, it is imperative to recognize the hazardous nature of this compound. This compound is classified as a corrosive irritant that can cause severe skin burns and eye damage.[1][2] Inhalation may also lead to respiratory irritation.[1] Therefore, stringent adherence to safety measures is the critical first step in its responsible management.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[2]
-
Lab Coat: A standard laboratory coat is mandatory to prevent skin contact.[2]
-
Respiratory Protection: In situations where aerosols or dust may be generated, a respirator is recommended.[2][3]
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[2][3]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2][3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][3]
In all cases of exposure, seek immediate medical attention.[2][3]
Quantitative Safety and Disposal Data
| Parameter | Value | Source |
| Molecular Formula | C4H7BrO3 | [1] |
| Molecular Weight | 183.00 g/mol | [1] |
| Primary Hazards | Corrosive, Irritant | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage; H335: May cause respiratory irritation | [1] |
Disposal Protocol
The standard and recommended procedure for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[2][3][4] On-site chemical treatment or neutralization is not recommended without a thorough understanding of the potential reactions and byproducts, and should only be conducted by trained professionals in accordance with all applicable regulations.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate this compound waste from other laboratory waste streams. It should be considered a halogenated organic waste.
-
Containerization: Place the waste in a suitable, clearly labeled, and tightly sealed container that is compatible with the chemical.
-
Labeling: The container must be clearly labeled with the chemical name ("this compound") and appropriate hazard symbols (e.g., corrosive).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][4] The storage area should be cool and dry.[4]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed chemical waste disposal company.[2][3][4] Do not discharge this compound into sewer systems.[4]
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process and procedural steps from waste generation to final disposal.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 2-Bromo-3-hydroxybutanoic Acid
Essential safety protocols and operational plans are critical for the secure handling and disposal of 2-Bromo-3-hydroxybutanoic acid, a corrosive organic compound. This guide provides detailed personal protective equipment (PPE) recommendations, step-by-step handling procedures, and disposal instructions to ensure the safety of researchers, scientists, and drug development professionals.
This compound and its analogs are classified as corrosive and can cause severe skin burns, eye damage, and respiratory tract irritation. Ingestion can be harmful.[1][2] Adherence to stringent safety measures is paramount to mitigate these risks in a laboratory setting.
Recommended Personal Protective Equipment
A multi-layered approach to personal protective equipment is necessary for handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Body Part | PPE Recommendation | Standard | Notes |
| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1 / EN 166 | A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1] |
| Hands | Nitrile, Neoprene, or Butyl rubber gloves | ASTM F739 / EN 374 | Nitrile gloves are recommended for handling bromopropionic acid, a similar compound, with breakthrough times often exceeding 480 minutes.[3][4][5][6][7] Double gloving is advisable for extended handling. |
| Body | Chemical-resistant lab coat or apron | A fully buttoned lab coat is the minimum requirement. An impervious apron provides additional protection when transferring larger volumes. | |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator with organic vapor/acid gas cartridges | 29 CFR 1910.134 | Required when working outside of a certified chemical fume hood or if there is a risk of exceeding exposure limits.[1] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational Plan for Handling this compound
A systematic approach to handling this chemical will minimize the risk of exposure. The following step-by-step protocol should be followed:
1. Pre-Handling Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required personal protective equipment as outlined in the table above.
2. Handling the Compound:
-
Conduct all manipulations of this compound within a chemical fume hood to prevent the inhalation of vapors.[8][9]
-
When transferring the chemical, use appropriate tools such as a spatula for solids or a calibrated pipette for liquids.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Keep containers of the chemical closed when not in use.
3. Post-Handling Procedures:
-
Thoroughly clean the work area within the fume hood.
-
Decontaminate any equipment that has come into contact with the chemical.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
Spill Management and Disposal Plan
In the event of a spill, a clear and immediate response is crucial. All waste generated from handling and cleaning up this compound must be treated as hazardous.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of a large spill.
-
Containment: For small spills, create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[2]
-
Neutralization (for small spills): Cautiously neutralize the spill with a weak base such as sodium bicarbonate, checking the pH with litmus (B1172312) paper.
-
Absorption: Once neutralized, absorb the residue with an inert material.
-
Collection: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as halogenated organic waste.
Waste Disposal Plan:
-
Segregation: All waste containing this compound must be collected in a dedicated container labeled "Halogenated Organic Waste."[1][10] Do not mix with non-halogenated organic waste.
-
Containerization: Use chemically resistant, leak-proof containers for waste collection. Ensure containers are kept closed except when adding waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and associated hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Visual Guide to PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. ccny.cuny.edu [ccny.cuny.edu]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. fishersci.com [fishersci.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehs.sfsu.edu [ehs.sfsu.edu]
- 8. coral.washington.edu [coral.washington.edu]
- 9. scienceequip.com.au [scienceequip.com.au]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
